n-Boc-n-methyl-4-chloroanthranilic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(4)10-7-8(14)5-6-9(10)11(16)17/h5-7H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTUNTBYAAXKKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C=CC(=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427444 | |
| Record name | n-boc-n-methyl-4-chloroanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-06-7 | |
| Record name | 4-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]methylamino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-boc-n-methyl-4-chloroanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of n-Boc-n-methyl-4-chloroanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known and estimated physical properties of n-Boc-n-methyl-4-chloroanthranilic acid, a key intermediate in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on closely related analogues to provide a comparative context. Furthermore, standardized experimental protocols for determining key physical properties are detailed, and a plausible synthetic workflow is visualized.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. The available data, supplemented with data from its structural analogues, are summarized below.
| Property | Value | Source/Analogue |
| Systematic Name | 2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid | [1] |
| CAS Number | 886362-06-7 | [1] |
| Molecular Formula | C₁₃H₁₆ClNO₄ | [1] |
| Molecular Weight | 285.72 g/mol | [1] |
| Appearance | Not explicitly reported; likely a solid at room temperature. | Inferred from analogues |
| Melting Point | No data available. | - |
| Analogue: n-Boc-4-chloroanthranilic acid | 148 °C (decomposes) | |
| Analogue: 4-chloroanthranilic acid | 231-233 °C | |
| Boiling Point | 406 °C at 760 mmHg | - |
| Flash Point | 199.4 °C | - |
| Density | 1.29 g/cm³ | - |
| Solubility | No data available. | - |
| Analogue: 4-chloroanthranilic acid | Slightly soluble in water. |
Experimental Protocols
Detailed methodologies for determining the key physical properties of crystalline organic acids like this compound are presented below. These are generalized protocols that represent standard laboratory practices.
The melting point of a solid is a critical indicator of its purity. The Thiele tube method is a common and effective technique for this determination.[2][3][4]
Materials:
-
Thiele tube
-
High-temperature mineral oil or silicone oil
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Bunsen burner or other heat source
-
Clamp and stand
Procedure:
-
Sample Preparation: A small amount of the dry, powdered sample is introduced into the open end of a capillary tube and compacted at the sealed end by tapping. The sample height should be approximately 2-3 mm.[4]
-
Apparatus Setup: The Thiele tube is filled with oil to a level just above the side arm. The capillary tube is attached to the thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then inserted into the Thiele tube.[2][3]
-
Heating: The side arm of the Thiele tube is gently heated with a small flame. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.[2]
-
Observation: The sample is observed closely as the temperature rises. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3]
-
Purity Assessment: A sharp melting range (typically 1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
The solubility of a compound in various solvents is a fundamental property that informs purification methods and reaction conditions.
Materials:
-
Test tubes and rack
-
Graduated pipettes
-
Vortex mixer
-
Sample of this compound
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, 5% aqueous NaOH, 5% aqueous HCl)
Procedure:
-
Qualitative Assessment: A small, accurately weighed amount of the sample (e.g., 10 mg) is placed in a test tube.[5]
-
Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.[5]
-
Mixing: The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).[5]
-
Observation: The mixture is visually inspected to determine if the solid has dissolved completely. Solubility can be categorized as soluble, partially soluble, or insoluble.[6]
-
pH Effects: For acidic compounds like carboxylic acids, solubility is tested in aqueous acidic and basic solutions to observe the effect of salt formation on solubility.[6][7] Carboxylic acids are generally expected to be more soluble in basic solutions due to deprotonation and the formation of a more polar carboxylate salt.[7]
Synthetic Workflow
Caption: Plausible synthetic workflow for this compound.
Signaling Pathways and Biological Activity
There is no publicly available information to suggest that this compound is directly involved in any biological signaling pathways. As a protected amino acid derivative, its primary role is as a building block in the synthesis of more complex molecules, which may themselves be designed to interact with biological targets.[1] The Boc and methyl protecting groups are typically removed during the course of a synthesis to reveal the reactive amine and carboxylic acid functionalities of the anthranilic acid core.
References
An In-depth Technical Guide to n-Boc-n-methyl-4-chloroanthranilic Acid (CAS 886362-06-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of n-Boc-n-methyl-4-chloroanthranilic acid (CAS 886362-06-7), a key building block in modern medicinal chemistry. This document details its chemical properties, outlines a general synthetic approach, and illustrates its application in the synthesis of bioactive molecules, particularly kinase inhibitors.
Core Compound Properties
This compound, systematically named 2-((tert-butoxycarbonyl)(methyl)amino)-4-chlorobenzoic acid, is a protected amino acid derivative. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom allows for controlled reactions in multi-step syntheses, making it a valuable intermediate in the construction of complex molecular architectures.[1]
| Property | Value |
| CAS Number | 886362-06-7 |
| Molecular Formula | C13H16ClNO4 |
| Molecular Weight | 285.72 g/mol |
| Systematic Name | 2-((tert-butoxycarbonyl)(methyl)amino)-4-chlorobenzoic acid |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. |
Synthesis and Preparation
General Synthetic Workflow
The following diagram illustrates a logical synthetic pathway for the preparation of this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Considerations:
-
N-Methylation: This step typically involves reacting the starting anthranilic acid with a methylating agent such as methyl iodide in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) to deprotonate the amino group, facilitating nucleophilic attack.
-
Boc Protection: The subsequent protection of the secondary amine can be achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or sodium bicarbonate.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
This compound is a crucial precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in many biologically active compounds. A significant application of this building block is in the synthesis of quinazolinone derivatives. The quinazolinone core is a privileged structure in medicinal chemistry, frequently found in molecules targeting protein kinases, such as Phosphoinositide 3-kinases (PI3Ks).[2] PI3K signaling pathways are often dysregulated in cancer, making them an important target for drug development.
Experimental Workflow: Synthesis of a 2-Alkylaminoquinazolin-4(3H)-one Core
The following diagram illustrates the general workflow for the synthesis of a 2-alkylaminoquinazolin-4(3H)-one, a common core structure in PI3K inhibitors, utilizing this compound.
Caption: General workflow for synthesizing a quinazolinone core from this compound.
Detailed Experimental Protocol (General Procedure):
A general procedure for the synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones from an anthranilic acid derivative is described as a one-pot, three-component reaction.[2]
-
Reagent Preparation: To a solution of the this compound in a suitable aprotic solvent (e.g., dichloromethane or dichloroethane), an N-Boc protected amino acid, and a primary amine are added.
-
Coupling and Cyclization: A coupling agent, such as methanesulfonyl chloride (MsCl), and an activator, like N-methylimidazole (NMI), are introduced to facilitate the formation of the diamide intermediate. The reaction mixture is stirred, often with the addition of a copper(II) salt to preserve enantiopurity, and may require heating to promote the subsequent intramolecular cyclization to the quinazolinone ring system.[2]
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified using column chromatography to yield the N-Boc protected 2-alkylaminoquinazolin-4(3H)-one.
-
Boc Deprotection: The final step to reveal the free amine for further functionalization involves the removal of the Boc group under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.
Role in Signaling Pathway-Targeted Drug Design
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. The development of inhibitors that target key kinases within this pathway, such as PI3K, is a major focus of modern oncology research. The quinazolinone scaffold, synthesized from precursors like this compound, is a common feature of many PI3K inhibitors.
The following diagram illustrates the central role of the PI3K pathway and the point of intervention for inhibitors.
Caption: Simplified PI3K signaling pathway and the inhibitory action of quinazolinone-based drugs.
Conclusion
This compound is a strategically designed synthetic intermediate that plays a significant role in the field of drug discovery and development. Its protected amine and functionalized aromatic ring make it an ideal starting material for the construction of complex heterocyclic systems, most notably quinazolinones. The utility of these scaffolds in the development of targeted therapies, such as kinase inhibitors for cancer treatment, underscores the importance of this versatile building block in advancing medicinal chemistry. Researchers and scientists can leverage the properties of this compound to efficiently synthesize novel bioactive molecules with therapeutic potential.
References
Synthesis of N-Boc-N-methyl-4-chloroanthranilic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-Boc-N-methyl-4-chloroanthranilic acid, a valuable building block in medicinal chemistry and organic synthesis. Systematically named 2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid, this compound incorporates a protected amine, a carboxylic acid, and a halogenated aromatic ring, making it a versatile precursor for the development of complex molecules, particularly heterocyclic systems.[1] The strategic placement of the chloro, N-methyl, and N-Boc groups significantly influences the molecule's reactivity and potential applications in drug discovery.
Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 4-chloroanthranilic acid. The proposed synthetic pathway involves:
-
N-methylation of 4-chloroanthranilic acid to produce N-methyl-4-chloroanthranilic acid.
-
N-Boc protection of N-methyl-4-chloroanthranilic acid to yield the final product.
This approach allows for the sequential and controlled introduction of the methyl and Boc groups onto the nitrogen atom of the anthranilic acid core.
Data Presentation
The following tables summarize representative quantitative data for the key transformations involved in the synthesis. The data is based on analogous reactions reported in the literature and serves as a guideline for expected outcomes.
Table 1: N-Methylation of Anthranilic Acid Derivatives
| Starting Material | Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Methyl anthranilate | Dimethyl sulfate | NaHCO₃ | Dioxane/Water | 60 | 1 | ~60 | Patent CA2001043A1 |
| Isatoic anhydride | Methyl iodide | Potassium hydroxide | DMF | 10-40 | Not specified | 85 | US Patent 7368592B1 |
Table 2: N-Boc Protection of Amines and Amino Acids
| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Various amines | Di-tert-butyl dicarbonate | Triethylamine | CH₂Cl₂ | Room Temp | 2.5 | High | The Royal Society of Chemistry |
| meta-Amino benzoic acid | Boc-anhydride | Sodium carbonate | THF/Water | Room Temp | 12 | 91 | PMC |
| Various amines | Di-tert-butyl dicarbonate | None | Water/Acetone | Room Temp | 0.1-0.2 | High | NIH |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of N-methyl-4-chloroanthranilic acid
Principle: This step involves the direct methylation of the amino group of 4-chloroanthranilic acid. The use of a suitable base is crucial to deprotonate the amine and the carboxylic acid, facilitating the nucleophilic attack on the methylating agent.
Reagents and Materials:
-
4-chloroanthranilic acid
-
Dimethyl sulfate or Methyl iodide
-
Sodium hydroxide or Potassium carbonate
-
Methanol or Dimethylformamide (DMF)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 4-chloroanthranilic acid (1 equivalent) in a suitable solvent such as methanol or DMF.
-
Add a base, such as sodium hydroxide (2.2 equivalents) or potassium carbonate (2.5 equivalents), to the solution and stir until it dissolves.
-
Cool the mixture in an ice bath.
-
Slowly add the methylating agent, such as dimethyl sulfate (1.2 equivalents) or methyl iodide (1.2 equivalents), dropwise to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or gently heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify to a pH of 3-4 with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield crude N-methyl-4-chloroanthranilic acid.
-
The crude product can be further purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
Principle: This step involves the protection of the secondary amine of N-methyl-4-chloroanthranilic acid with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).[2] A base is used to facilitate the reaction.
Reagents and Materials:
-
N-methyl-4-chloroanthranilic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium bicarbonate
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Citric acid solution (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve N-methyl-4-chloroanthranilic acid (1 equivalent) in a suitable solvent like dichloromethane or a mixture of THF and water.
-
Add a base, such as triethylamine (1.5 equivalents) or sodium bicarbonate (2 equivalents), to the solution.
-
Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure (if using DCM or THF).
-
If a biphasic system was used, separate the layers. If a single solvent was used, add water and ethyl acetate.
-
Wash the organic layer with a mild acidic solution (e.g., 5% citric acid) to remove any unreacted base, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization to obtain the final product.
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and the potential role of this compound in a drug discovery context.
Caption: Synthetic workflow for this compound.
Caption: Role in a generic drug discovery workflow.
References
A Technical Guide to N-Boc-N-methyl-4-chloroanthranilic Acid: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-N-methyl-4-chloroanthranilic acid, systematically named 2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid, is a synthetic organic compound of significant interest in medicinal chemistry.[1] Its strategically functionalized structure, featuring a Boc-protected and N-methylated amine on a chlorinated anthranilic acid scaffold, makes it a highly valuable intermediate for the synthesis of complex heterocyclic molecules.[1] This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its primary application as a precursor to bioactive compounds, particularly kinase inhibitors.
Core Compound Properties
The key physicochemical properties of this compound are summarized below. This data is essential for its application in synthetic chemistry, enabling appropriate reaction setup and purification.
| Property | Value | Reference(s) |
| Molecular Weight | 285.72 g/mol | [1][2][3] |
| Molecular Formula | C₁₃H₁₆ClNO₄ | [1][2] |
| CAS Number | 886362-06-7 | [1][2] |
| Systematic Name | 2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid | [1] |
| Density | 1.29 g/cm³ | [2] |
| Boiling Point | 406°C at 760 mmHg | [2] |
| Flash Point | 199.4°C | [2] |
| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C | [3] |
Role in Synthetic Chemistry
This compound serves as a pre-functionalized and protected building block, which streamlines the synthesis of medicinally relevant compounds.[1] The anthranilic acid core is a well-established precursor for a wide array of bioactive molecules.[1] The specific modifications on this compound offer distinct advantages:
-
N-Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group protects the amine functionality, allowing for controlled and selective reactions at other sites of the molecule. It can be readily removed under acidic conditions to reveal the free amine for subsequent functionalization.[1]
-
N-Methyl Group : N-methylation can significantly impact the conformational preferences and biological activity of the final products derived from this intermediate.[1]
-
4-Chloro Substituent : The chlorine atom alters the electronic properties of the aromatic ring and provides a reactive handle for further molecular elaboration through reactions like cross-coupling.[1]
Its primary utility is as a key intermediate in the construction of heterocyclic systems, most notably quinazolinones.[1] Quinazolinones are a prominent class of compounds that exhibit a broad spectrum of biological activities and are a privileged scaffold for the development of kinase inhibitors.[1][4]
Representative Synthesis Protocol
Objective: To synthesize this compound.
Materials:
-
2-Amino-4-chlorobenzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
Step 1: N-Boc Protection of 2-Amino-4-chlorobenzoic acid
-
Dissolve 2-amino-4-chlorobenzoic acid (1.0 eq) in a 1:1 mixture of THF and water.
-
Add sodium hydroxide (2.5 eq) and stir until the starting material is fully dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of Di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0°C and acidify to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-chloroanthranilic acid.
Step 2: N-Methylation
-
Suspend sodium hydride (2.2 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen) and cool to 0°C.
-
Add a solution of N-Boc-4-chloroanthranilic acid (1.0 eq) in anhydrous THF dropwise to the NaH suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0°C and add methyl iodide (2.0 eq) dropwise.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Acidify the mixture with 1M HCl and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel) to obtain this compound.
Application in Drug Discovery Workflow
The primary application of this compound is as a foundational building block for more complex, biologically active molecules. The following diagram illustrates its logical workflow in the synthesis of a generic kinase inhibitor, a common target in oncology drug development.
This workflow demonstrates the logical progression from the initial building block to a final drug candidate. The this compound is first used to construct the core quinazolinone scaffold. This intermediate is then further modified, often at the chloro-position, via cross-coupling reactions to add complexity and tune the molecule's properties for potent and selective inhibition of a target kinase, ultimately impacting cellular signaling pathways.
References
- 1. This compound | 886362-06-7 | Benchchem [benchchem.com]
- 2. ANTHRANILIC ACID, N-BOC-N-METHYL-4-CHLORO - Safety Data Sheet [chemicalbook.com]
- 3. 886362-06-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors [scielo.org.za]
An In-depth Technical Guide to 2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known properties of 2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid (CAS No: 886362-06-7). Due to the limited availability of public data on this specific compound, this document summarizes the available physicochemical properties and presents a generalized synthetic approach based on established methodologies for analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in this molecule and as a starting point for further investigation.
Introduction
2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid is a substituted anthranilic acid derivative. Its structure, featuring a tert-butoxycarbonyl (Boc) protected N-methylated amine and a chlorine atom on the benzoic acid backbone, suggests its potential utility as a versatile building block in medicinal chemistry and organic synthesis.[1] The Boc protecting group allows for controlled deprotection and subsequent functionalization of the amino group, while the carboxylic acid and chloro-substituent offer additional sites for molecular elaboration. Such scaffolds are of interest in the development of complex molecules, including heterocyclic systems for pharmaceutical applications.[1]
Physicochemical Properties
Detailed experimental data for 2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid is not widely available in the public domain. The following table summarizes the available and predicted properties for this compound.
| Property | Value | Source(s) |
| CAS Number | 886362-06-7 | [1] |
| Molecular Formula | C₁₃H₁₆ClNO₄ | [2][3] |
| Molecular Weight | 285.72 g/mol | [2][3] |
| Physical State | Data not available | [2] |
| Color | Data not available | [2] |
| Melting Point | Data not available | [2] |
| Boiling Point | 406°C at 760 mmHg (Predicted) | [2] |
| Storage Conditions | Store at -20°C for long-term storage | [3] |
Spectroscopic Data
Experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for 2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid are not available in the reviewed literature. Researchers are advised to obtain experimental data for structural confirmation.
Experimental Protocols
A specific, validated experimental protocol for the synthesis of 2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid is not available in the public domain. However, a general synthetic strategy can be proposed based on standard organic chemistry transformations. The synthesis would likely involve two key steps starting from the commercially available 2-amino-4-chlorobenzoic acid:
-
N-methylation of the amino group.
-
Protection of the resulting secondary amine with a Boc group.
The following diagram outlines a generalized workflow for such a synthesis. Note: This is a theoretical workflow and has not been experimentally validated for this specific compound.
Caption: A generalized synthetic workflow for the preparation of the target compound.
Biological Activity and Signaling Pathways
There is no publicly available information regarding the biological activity of 2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid or its involvement in any signaling pathways. Its structural similarity to other anthranilic acid derivatives suggests potential applications in medicinal chemistry, but this would require experimental validation.
Safety Information
According to available safety data sheets for this compound, it is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2A).[4] It may also cause respiratory irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical.[3][4] Work should be conducted in a well-ventilated area.[4]
Conclusion
2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid is a chemical compound with potential applications in synthetic organic and medicinal chemistry. However, there is a significant lack of publicly available data regarding its specific properties, synthesis, and biological activity. This guide has compiled the limited information that is currently accessible. Further experimental investigation is required to fully characterize this molecule and explore its potential applications.
References
Determining the Solubility of n-Boc-n-methyl-4-chloroanthranilic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of n-Boc-n-methyl-4-chloroanthranilic acid (CAS: 886362-06-7). As a key intermediate in medicinal chemistry, understanding its solubility is crucial for reaction optimization, formulation, and biological screening.[1] While specific, publicly available quantitative solubility data for this compound is limited, this document provides a comprehensive overview of its predicted solubility characteristics based on its molecular structure. Furthermore, it details the standard experimental protocols for accurately determining both thermodynamic and kinetic solubility, enabling researchers to generate precise data in their own laboratories. This guide includes detailed methodologies for the gold-standard shake-flask method and high-throughput kinetic assays, along with common analytical techniques for concentration determination.
Introduction to this compound
This compound is a synthetic organic compound featuring an anthranilic acid core.[1] The amino group is protected by a tert-butyloxycarbonyl (Boc) group and is also N-methylated, while the aromatic ring is substituted with a chlorine atom at the 4-position.[1] This combination of a protected amine, a carboxylic acid, and a halogenated benzene ring makes it a versatile building block for synthesizing more complex molecules, particularly in the development of novel therapeutics.[1]
Compound Properties:
| Property | Value |
|---|---|
| CAS Number | 886362-06-7[2][3][4] |
| Molecular Formula | C₁₃H₁₆ClNO₄[2][3][4] |
| Molecular Weight | 285.72 g/mol [2][3][4] |
Predicted Solubility Profile
-
tert-Butyloxycarbonyl (Boc) Group: This bulky, non-polar protecting group generally increases solubility in lipophilic (non-polar) organic solvents. The polarity and size of the amino acid side chain play a crucial role in its solubility.[5]
-
Anthranilic Acid Core & Carboxylic Acid: The carboxylic acid group is polar and can act as a hydrogen bond donor and acceptor, which would suggest solubility in polar protic solvents.
-
N-methyl Group: The methyl group slightly increases lipophilicity.
-
4-chloro Substituent: The chlorine atom adds to the molecule's hydrophobicity.
Based on these features, the compound is expected to be soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), and chlorinated solvents like Dichloromethane (DCM). Its solubility in polar protic solvents like methanol and ethanol is likely moderate, while it is expected to be sparingly soluble in aqueous buffers and non-polar solvents like hexanes.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in various solvents is not published in readily accessible scientific literature. The following table is provided as a template for researchers to record their experimentally determined data.
Table 1: Experimental Solubility Data Template for this compound
| Solvent | Temperature (°C) | Method Used | Solubility (mg/mL) | Solubility (mol/L) | Observations |
|---|---|---|---|---|---|
| e.g., Water | 25 | Shake-Flask | |||
| e.g., PBS (pH 7.4) | 25 | Shake-Flask | |||
| e.g., Methanol | 25 | Shake-Flask | |||
| e.g., Ethanol | 25 | Shake-Flask | |||
| e.g., DMSO | 25 | Shake-Flask | |||
| e.g., DMF | 25 | Shake-Flask | |||
| e.g., Acetonitrile | 25 | Shake-Flask |
| e.g., Dichloromethane | 25 | Shake-Flask | | | |
Experimental Protocols for Solubility Determination
To generate reliable solubility data, it is essential to distinguish between two key concepts: thermodynamic and kinetic solubility.[6][7][8]
-
Thermodynamic Solubility (or equilibrium solubility) is the concentration of a compound in a saturated solution when excess solid is present, and the system is at equilibrium.[6] This is considered the "true" solubility and is typically determined using the shake-flask method.[9]
-
Kinetic Solubility is the concentration of a compound at which it precipitates from a solution when the solid is introduced from a concentrated organic stock solution (e.g., in DMSO).[6][8] This method is faster, uses less compound, and is well-suited for high-throughput screening in early drug discovery.[10][11]
Protocol for Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[9] It involves equilibrating an excess amount of the solid compound with the solvent over a prolonged period.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial or flask. It is crucial that undissolved solid remains visible throughout the experiment to ensure a saturated solution.[12]
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a rotary shaker or orbital incubator.[12] Equilibrium is typically reached within 24 to 72 hours.[12] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the concentration remains constant.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[9][11]
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Protocol for Kinetic Solubility
Kinetic solubility assays are rapid methods used to assess the precipitation of a compound from a supersaturated solution.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent, typically DMSO (e.g., 20 mM).[10]
-
Assay Plate Preparation: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a microtiter plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer in the wells.[10][11] This induces precipitation if the compound's solubility limit is exceeded. The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility.[9][13]
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature.[11][13]
-
Precipitate Detection/Separation:
-
Nephelometry (Turbidimetry): Measure the amount of precipitate by detecting light scattering. This gives a direct reading of precipitation.
-
Filtration/Centrifugation: Alternatively, use a filter plate to separate the precipitate from the solution. The concentration of the compound remaining in the filtrate is then determined.[11]
-
-
Analysis: Quantify the concentration of the dissolved compound in the clear solution or filtrate using HPLC-UV, LC-MS, or UV-Vis spectroscopy against a calibration curve.[11]
Analytical Methods for Concentration Determination
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate and specific method.[14] A calibration curve is generated using standard solutions of known concentrations.[14] The concentration of the unknown sample is determined by comparing its peak area to the calibration curve. This method has the advantage of separating the analyte from any impurities or degradation products.[15]
-
UV-Vis Spectroscopy: A faster, higher-throughput method suitable for compounds with a strong chromophore. A calibration curve is prepared, and the absorbance of the saturated solution is measured to determine the concentration. This method is less specific than HPLC and can be affected by UV-absorbing impurities.[15]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining thermodynamic solubility using the shake-flask method.
References
- 1. This compound | 886362-06-7 | Benchchem [benchchem.com]
- 2. ANTHRANILIC ACID, N-BOC-N-METHYL-4-CHLORO price,buy ANTHRANILIC ACID, N-BOC-N-METHYL-4-CHLORO - chemicalbook [m.chemicalbook.com]
- 3. 886362-06-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. enamine.net [enamine.net]
- 12. quora.com [quora.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. ovid.com [ovid.com]
An In-depth Technical Guide to the Synthesis of n-Boc-n-methyl-4-chloroanthranilic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the starting materials and synthetic routes for the preparation of n-Boc-n-methyl-4-chloroanthranilic acid (2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid). This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic systems and pharmaceutical intermediates.
Primary Starting Material
The principal starting material for the synthesis of this compound is 4-chloroanthranilic acid . This commercially available compound serves as the foundational scaffold upon which the N-methyl and N-Boc functionalities are introduced.
Synthetic Pathways
There are two primary linear synthetic pathways for the preparation of this compound, differing in the sequence of N-methylation and N-Boc protection.
-
Pathway A: N-methylation of 4-chloroanthranilic acid followed by N-Boc protection.
-
Pathway B: N-Boc protection of 4-chloroanthranilic acid followed by N-methylation.
The choice between these pathways may depend on factors such as reagent availability, reaction scalability, and ease of purification of the intermediates.
Pathway A: N-Methylation Followed by N-Boc Protection
This is a common and often preferred route for the synthesis.
Workflow for Pathway A
Caption: Synthetic workflow for Pathway A.
Experimental Protocols for Pathway A
Step 1: Synthesis of 4-Chloro-2-(methylamino)benzoic Acid (N-Methylation)
This step involves the selective methylation of the amino group of 4-chloroanthranilic acid. A common method is reductive amination using formaldehyde followed by a reducing agent, or direct alkylation with a methylating agent.
Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, suspend 4-chloroanthranilic acid in a suitable solvent such as methanol or isopropanol.
-
Reagent Addition: Add an aqueous solution of formaldehyde (37%) to the suspension. The mixture is stirred at room temperature.
-
Reduction: A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney nickel, is added to the mixture. The flask is then placed under a hydrogen atmosphere and stirred vigorously.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure. The resulting residue is then purified by recrystallization or column chromatography to yield 4-chloro-2-(methylamino)benzoic acid.
Quantitative Data for N-Methylation
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 4-Chloroanthranilic Acid | 1.0 eq | Starting Material |
| Formaldehyde (37% aq.) | 1.1 - 1.5 eq | Methylating Agent |
| Hydrogenation Catalyst | 5-10 mol% | e.g., 5% Pd/C |
| Solvent | - | Methanol or Isopropanol |
| Temperature | Room Temperature to 50°C | |
| Reaction Time | 4 - 12 hours | Monitored by TLC |
| Typical Yield | 70 - 85% | After purification |
Step 2: Synthesis of this compound (N-Boc Protection)
The secondary amine of 4-chloro-2-(methylamino)benzoic acid is protected using di-tert-butyl dicarbonate (Boc)₂O.
Protocol: N-Boc Protection
-
Reaction Setup: Dissolve 4-chloro-2-(methylamino)benzoic acid in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add a base, such as sodium bicarbonate or triethylamine, to the solution to deprotonate the carboxylic acid and neutralize the acid formed during the reaction.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous layer is acidified with a dilute acid (e.g., 1M HCl) and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification is achieved by column chromatography or recrystallization.
Quantitative Data for N-Boc Protection
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 4-Chloro-2-(methylamino)benzoic Acid | 1.0 eq | Starting Material |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 - 1.3 eq | Boc Protecting Agent |
| Base | 2.0 - 3.0 eq | e.g., NaHCO₃ or Et₃N |
| Solvent | - | THF/Water or Dioxane/Water |
| Temperature | Room Temperature | |
| Reaction Time | 6 - 24 hours | Monitored by TLC |
| Typical Yield | 85 - 95% | After purification |
Pathway B: N-Boc Protection Followed by N-Methylation
This alternative route first protects the amino group and then introduces the methyl group.
Workflow for Pathway B
Caption: Synthetic workflow for Pathway B.
Experimental Protocols for Pathway B
Step 1: Synthesis of 2-(tert-Butoxycarbonylamino)-4-chlorobenzoic Acid (N-Boc Protection)
Protocol: N-Boc Protection
-
Reaction Setup: Dissolve 4-chloroanthranilic acid in a mixture of a suitable organic solvent (e.g., dioxane or THF) and water.
-
Base Addition: Add a base such as sodium hydroxide or sodium bicarbonate to the solution.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) to the stirred solution.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up and Purification: After completion, remove the organic solvent under reduced pressure. Acidify the aqueous residue with a cold dilute acid solution (e.g., citric acid or KHSO₄) to precipitate the product. The solid is collected by filtration, washed with water, and dried.
Quantitative Data for N-Boc Protection
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 4-Chloroanthranilic Acid | 1.0 eq | Starting Material |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 eq | Boc Protecting Agent |
| Base | 2.0 eq | e.g., NaOH or NaHCO₃ |
| Solvent | - | Dioxane/Water or THF/Water |
| Temperature | Room Temperature | |
| Reaction Time | 12 - 24 hours | Monitored by TLC |
| Typical Yield | 90 - 98% | After purification |
Step 2: Synthesis of this compound (N-Methylation)
The N-H of the Boc-protected amine is deprotonated with a strong base and then reacted with a methylating agent.
Protocol: N-Methylation
-
Reaction Setup: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve 2-(tert-butoxycarbonylamino)-4-chlorobenzoic acid in a dry aprotic solvent such as anhydrous THF.
-
Deprotonation: Cool the solution in an ice bath (0°C) and add a strong base such as sodium hydride (NaH) portion-wise. The mixture is stirred until hydrogen evolution ceases.
-
Reagent Addition: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
Work-up and Purification: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The mixture is then acidified with a dilute acid and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.
Quantitative Data for N-Methylation
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 2-(tert-Butoxycarbonylamino)-4-chlorobenzoic Acid | 1.0 eq | Starting Material |
| Sodium Hydride (NaH) | 2.2 eq | Strong Base |
| Methyl Iodide (CH₃I) | 1.5 eq | Methylating Agent |
| Solvent | - | Anhydrous THF |
| Temperature | 0°C to Room Temperature | |
| Reaction Time | 4 - 16 hours | Monitored by TLC |
| Typical Yield | 60 - 75% | After purification |
Summary and Comparison of Pathways
| Feature | Pathway A (Methylation First) | Pathway B (Boc Protection First) |
| Overall Yield | Generally higher | Can be lower due to the N-methylation step |
| Reagents | Milder conditions for methylation | Requires a strong base for N-methylation |
| Purification | Intermediates are often crystalline | N-Boc intermediate is typically a stable solid |
| Potential Issues | Risk of over-methylation (dimethylation) | Handling of sodium hydride |
Spectroscopic and Synthetic Profile of n-Boc-n-methyl-4-chloroanthranilic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectral Data
The following tables summarize the predicted spectral data for n-Boc-n-methyl-4-chloroanthranilic acid. These predictions are derived from the known spectral properties of 4-chloroanthranilic acid, n-methylanthranilic acid, and n-Boc-protected amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | -COOH |
| ~7.9 | Doublet | 1H | Ar-H |
| ~7.4 | Doublet of Doublets | 1H | Ar-H |
| ~7.2 | Doublet | 1H | Ar-H |
| ~3.2 | Singlet | 3H | -NCH₃ |
| ~1.5 | Singlet | 9H | -C(CH₃)₃ (Boc) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~170-175 | -COOH |
| ~155 | -C=O (Boc) |
| ~140 | Ar-C |
| ~135 | Ar-C |
| ~132 | Ar-C |
| ~128 | Ar-C |
| ~125 | Ar-C |
| ~123 | Ar-C |
| ~82 | -C(CH₃)₃ (Boc) |
| ~35 | -NCH₃ |
| ~28 | -C(CH₃)₃ (Boc) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~2980, 2930 | Medium | C-H stretch (Aliphatic) |
| ~1740 | Strong | C=O stretch (Boc group) |
| ~1690 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, 1480 | Medium-Strong | C=C stretch (Aromatic) |
| ~1150 | Strong | C-O stretch (Boc group) |
| ~830 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 285.08 | [M]⁺ (for ³⁵Cl) |
| 287.08 | [M]⁺ (for ³⁷Cl) |
| 229.09 | [M - C₄H₈]⁺ |
| 185.03 | [M - Boc]⁺ |
| 170.01 | [M - Boc - CH₃]⁺ |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This protocol describes a two-step synthesis starting from 4-chloroanthranilic acid.
Step 1: N-methylation of 4-chloroanthranilic acid
-
Dissolve 4-chloroanthranilic acid in a suitable solvent such as methanol.
-
Add an excess of a methylating agent, such as dimethyl sulfate or methyl iodide, and a base, for instance, potassium carbonate.
-
Reflux the mixture for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting n-methyl-4-chloroanthranilic acid by recrystallization or column chromatography.
Step 2: N-Boc protection of n-methyl-4-chloroanthranilic acid
-
Dissolve the n-methyl-4-chloroanthranilic acid in a suitable solvent like a mixture of dioxane and water.
-
Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid and amino groups.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture and stir at room temperature overnight.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-4 second acquisition time, and a 1-5 second relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum with proton decoupling. Typical parameters include a 45° pulse angle, a 1-2 second acquisition time, and a 2-5 second relaxation delay.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts for all signals in both spectra.
IR Spectroscopy
-
Sample Preparation (ATR method): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Data Acquisition (ESI-MS): Infuse the sample solution into an electrospray ionization (ESI) source of a mass spectrometer.[2][3] Acquire the mass spectrum in both positive and negative ion modes.[2]
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and analysis of this compound.
Caption: Synthetic and analytical workflow for this compound.
Caption: Relationship between spectroscopic techniques and structural information.
References
commercial availability of n-Boc-n-methyl-4-chloroanthranilic acid
An In-depth Technical Guide to N-Boc-N-methyl-4-chloroanthranilic Acid for Researchers and Drug Development Professionals
Introduction
This compound, systematically named 2-((tert-butoxycarbonyl)(methyl)amino)-4-chlorobenzoic acid, is a synthetic organic compound that serves as a highly versatile building block in medicinal chemistry and organic synthesis.[1] Its structure features an anthranilic acid core with the amino group protected by a tert-butyloxycarbonyl (Boc) group and an N-methyl group, and a chlorine atom at the 4-position. This specific combination of a protected amine, a carboxylic acid, and a halogenated aromatic ring makes it a valuable intermediate for synthesizing complex molecules, particularly heterocyclic systems and novel drug candidates.[1]
The presence of the Boc protecting group allows for controlled reactions, preventing the highly reactive amino group from engaging in unwanted side reactions during multi-step syntheses.[2][3] The N-methylation can significantly influence the conformational preferences and biological activity of the final products.[1] Furthermore, the chlorine atom provides a functional handle for further molecular modifications, such as cross-coupling reactions, expanding its synthetic utility.[1] This guide provides a comprehensive overview of its commercial availability, a detailed synthetic protocol, and its role in the drug discovery workflow.
Commercial Availability
This compound is readily available from several chemical suppliers. The compound is typically used for research and development purposes. Below is a summary of its key identifiers and representative commercial data.
| Property | Value | Source |
| CAS Number | 886362-06-7 | [1] |
| Molecular Formula | C₁₃H₁₆ClNO₄ | [1] |
| Molecular Weight | 285.72 g/mol | [1] |
| Systematic Name | 2-((tert-butoxycarbonyl)(methyl)amino)-4-chlorobenzoic acid | [1] |
| MDL Number | MFCD03426356 | |
| Representative Suppliers | AK Scientific, Alichem, BIOFOUNT | |
| Typical Quantities | 100mg, 500mg, 5g, 10g, 25g | |
| Example Pricing | $1049.58 - $1520 for 25g |
Note: Pricing and availability are subject to change. Please consult supplier catalogs for current information.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from 4-chloroanthranilic acid. A common and effective strategy involves the initial protection of the amino group with a Boc group, followed by N-methylation. This sequence prevents potential side reactions and allows for selective methylation of the nitrogen atom.
Plausible Synthetic Pathway
A logical and widely practiced approach for this synthesis is a two-step process:
-
N-Boc Protection: Reaction of the starting material, 4-chloroanthranilic acid, with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-4-chloroanthranilic acid.
-
N-Methylation: Subsequent methylation of the Boc-protected intermediate using a suitable methylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride.
Detailed Experimental Protocol
This protocol is based on well-established methods for the N-Boc protection and subsequent N-methylation of amino acids.[4]
Step 1: Synthesis of N-Boc-4-chloroanthranilic acid
-
Materials: 4-chloroanthranilic acid, di-tert-butyl dicarbonate (Boc₂O), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF), water, ethyl acetate, brine.
-
Procedure:
-
Dissolve 4-chloroanthranilic acid (1 equivalent) in a mixture of THF and water.
-
Add sodium bicarbonate (approx. 3 equivalents) to the solution.
-
Cool the mixture in an ice bath to 0°C.
-
Add di-tert-butyl dicarbonate (approx. 1.1 equivalents) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 2-3 using a 1M HCl solution.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-Boc-4-chloroanthranilic acid. The product can be purified further by column chromatography if necessary.
-
Step 2: Synthesis of this compound
-
Materials: N-Boc-4-chloroanthranilic acid, sodium hydride (NaH, 60% dispersion in mineral oil), methyl iodide (CH₃I), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Caution: Sodium hydride is highly reactive and flammable. Handle under an inert atmosphere (e.g., Argon or Nitrogen).
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-4-chloroanthranilic acid (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add methyl iodide (a slight excess, e.g., 2-5 equivalents) to the solution.[4]
-
Carefully add sodium hydride (a slight excess, e.g., 2-5 equivalents) portion-wise to the stirred solution.[4] Vigorous bubbling (hydrogen gas evolution) will occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quench the reaction carefully by slowly adding water at 0°C.
-
Acidify the mixture with a suitable acid (e.g., 1M HCl) to pH 2-3 to protonate the carboxylate.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Role in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient itself but rather a crucial building block in the synthesis of more complex drug candidates.[1] Its utility stems from the principles of protecting group chemistry, which is fundamental to modern organic synthesis and drug discovery.[2][3] The Boc group provides temporary protection for the amine, allowing chemists to perform reactions on other parts of the molecule (like the carboxylic acid) without interference.[3]
The overall workflow illustrates how such a building block is incorporated into a drug discovery pipeline, from initial library synthesis to the identification of a lead compound.
Caption: Workflow for utilizing a building block in drug discovery.
The process begins with the building block, which undergoes reactions like amide coupling with a diverse set of other molecules to create a large chemical library. This library is then subjected to high-throughput screening against a specific biological target. Compounds that show activity ("hits") are further studied to understand the relationship between their structure and activity (SAR). This iterative process of synthesis and testing leads to the optimization of a "lead" compound, which may eventually become a drug candidate for preclinical studies.
Synthetic Logic Flow
The logic behind using a protected amino acid like this compound is to enable selective and sequential bond formation, which is the cornerstone of peptide and small molecule synthesis.
Caption: Synthetic logic using a Boc-protected amino acid building block.
This diagram illustrates the fundamental sequence:
-
The carboxylic acid of the Boc-protected building block is activated.
-
The activated acid reacts with a different amine to form a stable amide bond. The Boc group prevents the building block's own amine from reacting.
-
Once the desired bond is formed, the Boc group is removed under acidic conditions to reveal the free amine, which can be used for further reactions or represents the final desired structure.[5]
Conclusion
This compound is a commercially available and synthetically valuable compound for researchers in drug discovery and organic synthesis. Its protected and functionalized structure allows for its strategic incorporation into complex molecules, facilitating the creation of diverse chemical libraries for biological screening. The well-established protocols for its synthesis and the clear logic for its application underscore its importance as a key intermediate in the development of novel therapeutics.
References
- 1. This compound | 886362-06-7 | Benchchem [benchchem.com]
- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 3. nbinno.com [nbinno.com]
- 4. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes and Protocols: n-Boc-n-methyl-4-chloroanthranilic acid in Peptide Synthesis and Related Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Boc-n-methyl-4-chloroanthranilic acid is a synthetic amino acid derivative that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a Boc-protected N-methylated amine and a chloro-substituted aromatic ring, makes it a valuable precursor for the synthesis of complex heterocyclic systems and peptide mimetics.[1] The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis, as it is stable under various conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA).[1]
This document provides detailed application notes and protocols for the use of this compound in synthetic applications, with a focus on its incorporation into peptide-like structures and its use as a precursor for pharmacologically relevant scaffolds.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Systematic Name | 2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid | [1] |
| CAS Number | 886362-06-7 | [1] |
| Molecular Formula | C13H16ClNO4 | [1] |
| Molecular Weight | 285.72 g/mol | [1] |
Applications in Synthesis
While direct incorporation into linear peptides is challenging due to steric hindrance, this compound is a key intermediate in the synthesis of peptide mimetics and other bioactive molecules.
-
Peptide Mimetics: This compound is a precursor for synthesizing benzodiazepines and quinazolinones, which are recognized as privileged scaffolds in drug discovery. These structures can mimic peptide secondary structures like β-turns.
-
Heterocyclic Chemistry: The anthranilic acid core is fundamental for building various heterocyclic systems that are of interest in pharmaceutical and materials science.[1]
-
Solid-Phase Synthesis: Although challenging, it can be incorporated into resin-bound peptides to generate complex structures, including cyclic peptides and peptide-drug conjugates.
Experimental Protocols
General Protocol for Solid-Phase Incorporation of this compound
This protocol is a generalized procedure based on standard methods for coupling sterically hindered N-methylated amino acids. Optimization may be required for specific peptide sequences.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HATU, HBTU, or PyAOP)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)
-
Deprotection solution (e.g., 20-50% Trifluoroacetic acid in DCM)
-
Washing solvents (DMF, DCM, Isopropanol)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Boc Deprotection (if applicable): Remove the N-terminal Boc group of the resin-bound peptide using 50% TFA in DCM for 20-30 minutes. Wash the resin thoroughly with DCM and IPA, followed by DMF.
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 2 minutes). Wash the resin with DMF.
-
Coupling:
-
Dissolve this compound (3 eq.), coupling reagent (e.g., HATU, 2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate the mixture for 1-5 minutes.
-
Add the activated solution to the resin.
-
Allow the coupling reaction to proceed for 2-24 hours. Monitor the reaction using a Kaiser or Chloranil test. A double coupling may be necessary for completion.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF, DCM, and then DMF again.
-
Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids.
-
Final Cleavage: Cleave the completed peptide from the resin and remove side-chain protecting groups using a strong acid such as HF or TFMSA, typically with scavengers.
Workflow for Solid-Phase Incorporation:
Caption: Workflow for the solid-phase synthesis of a peptide containing this compound.
Protocol for the Synthesis of a Benzodiazepine Scaffold
This protocol illustrates the use of this compound as a precursor for a 1,4-benzodiazepine-2,5-dione ring system, a common peptide mimetic.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling reagent (e.g., EDCI)
-
Base (e.g., N-methylmorpholine - NMM)
-
Solvents (e.g., DMF, THF)
-
Deprotection agent (e.g., TFA)
-
Cyclization agent (e.g., a base like potassium carbonate)
Procedure:
-
Coupling: Couple this compound with an amino acid ester using a standard coupling reagent like EDCI in the presence of a base such as NMM.
-
Boc Deprotection: Remove the Boc group with TFA to expose the N-methyl amine.
-
Cyclization: Induce intramolecular cyclization by treating the deprotected linear precursor with a base to form the 1,4-benzodiazepine-2,5-dione ring.
Logical Flow for Benzodiazepine Synthesis:
Caption: Logical workflow for the synthesis of a 1,4-benzodiazepine-2,5-dione scaffold.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical when working with sterically hindered N-methylated amino acids. The following table provides a comparison of commonly used reagents.
| Coupling Reagent | Activating Additive | Base | Typical Reaction Time | Coupling Efficiency | Racemization Risk |
| HATU | (Internal HOAt) | DIPEA, NMM | 1-4 hours | High | Low |
| HBTU | HOBt | DIPEA, NMM | 2-6 hours | Moderate to High | Low |
| PyAOP | (Internal HOAt) | DIPEA | 1-4 hours | Very High | Very Low |
| PyBOP | HOBt | DIPEA | 2-6 hours | High | Low |
| DIC/HOBt | HOBt | - | 4-12 hours | Moderate | Moderate |
Signaling Pathways and Biological Applications
Currently, there is limited specific information in the public domain regarding the biological activity or associated signaling pathways of peptides containing this compound. However, the broader class of molecules accessible from this building block, such as quinazolinones and benzodiazepines, have a wide range of biological activities, including:
-
Anticancer Agents: Many quinazolinone derivatives have been investigated for their anticancer properties.
-
Anti-inflammatory Agents: Substituted anthranilic acids are known for their anti-inflammatory effects.
-
CNS Activity: Benzodiazepines are well-known for their effects on the central nervous system.
The incorporation of this moiety into peptide structures is an area of active research aimed at developing novel therapeutics with improved pharmacological profiles.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly peptide mimetics such as benzodiazepines and quinazolinones. While its direct incorporation into peptides using standard solid-phase synthesis is challenging due to steric hindrance, the use of potent coupling reagents can facilitate this process. The protocols and data presented here provide a foundation for researchers to utilize this compound in the development of novel therapeutic agents and other advanced materials. Further research is needed to fully explore the biological activities of peptides and peptide mimetics derived from this unique building block.
References
Application Notes and Protocols: Synthesis of Quinazolinones using N-Boc-N-methyl-4-chloroanthranilic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the synthesis of quinazolinone derivatives utilizing N-Boc-N-methyl-4-chloroanthranilic acid as a key building block. The quinazolinone framework is a significant scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The use of N-Boc protected anthranilic acids offers a strategic advantage in the synthesis of complex quinazolinones, particularly for producing chiral 2-alkylaminoquinazolinones with high enantiomeric purity.[4][5]
Introduction to Quinazolinone Synthesis
The synthesis of 4(3H)-quinazolinones is a cornerstone of heterocyclic chemistry, with various methods developed over the years. A common approach involves the condensation of anthranilic acid or its derivatives with a suitable C1 or C2 synthon. Traditional methods, such as the Niementowski reaction using formamide, often require high temperatures, which can lead to side reactions and limit the substrate scope.[3][6][7]
Modern synthetic strategies focus on milder reaction conditions and the use of pre-functionalized building blocks to achieve greater molecular diversity and control over stereochemistry. This compound is a valuable starting material in this context. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled reactions at other sites of the molecule and can be readily removed under acidic conditions. The methyl group on the nitrogen and the chloro-substituent on the aromatic ring provide additional points for diversification, enabling the synthesis of a library of novel quinazolinone-based compounds for drug discovery programs.
A particularly effective modern method for constructing N-Boc-2-alkylaminoquinazolin-4(3H)-ones involves a one-pot, three-component protocol. This approach integrates an anthranilic acid, an N-Boc-amino acid, and an amine, mediated by reagents such as methanesulfonyl chloride (MsCl), N-methylimidazole (NMI), and copper(II) chloride.[4] The presence of CuCl₂ is often crucial for preserving the enantiomeric purity of the final product.[4]
Synthetic Workflow and Key Reactions
The synthesis of a quinazolinone from this compound can be envisioned through a multi-step, one-pot process. The general workflow involves the activation of a carboxylic acid, amide bond formation, and subsequent cyclization. A plausible reaction pathway, adapted from a known copper-mediated protocol for similar substrates, is outlined below.[4]
Caption: Generalized workflow for quinazolinone synthesis.
Experimental Protocols
The following protocol is an adapted, representative procedure for the synthesis of a quinazolinone derivative from this compound, based on a copper-mediated, three-component reaction.[4] Researchers should optimize the conditions for their specific substrates.
Protocol: One-Pot Synthesis of a Substituted Quinazolinone
Materials:
-
This compound
-
A primary amine (e.g., aniline or benzylamine)
-
Anhydrous Copper(II) chloride (CuCl₂)
-
4 Å Molecular Sieves (powdered and activated)
-
Anhydrous Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
N-methylimidazole (NMI)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (NEt₃)
-
Trimethylsilyl chloride (TMSCl)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), anhydrous CuCl₂ (0.25 mmol, 0.25 equiv.), and 4 Å molecular sieves (approx. 140 mg).
-
Solvent Addition: Add anhydrous DCM (15 mL) to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas and cool the mixture to -20 °C using a suitable cooling bath.
-
Activation: While stirring, add N-methylimidazole (1.0 mmol, 1.0 equiv.) dropwise, followed by the dropwise addition of methanesulfonyl chloride (1.0 mmol, 1.0 equiv.).
-
Stirring: Stir the reaction mixture at -20 °C for 1 hour.
-
Amine Addition: Add the desired primary amine (e.g., aniline, 1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Second Activation: After stirring for 1.5 hours at -20 °C, add another portion of methanesulfonyl chloride (1.2 mmol, 1.2 equiv.) and N-methylimidazole (2.0 mmol, 2.0 equiv.) dropwise.
-
Heating and Cyclization: Slowly warm the reaction mixture to 40 °C and stir for 1.5 to 3 hours. For some substrates, cyclization may require the addition of TMSCl (trimethylsilyl chloride) and NEt₃ (triethylamine) and further heating.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃. Extract the product with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired quinazolinone.
References
- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. generis-publishing.com [generis-publishing.com]
Application Notes and Protocols for Coupling Reactions with N-Boc-N-methyl-4-chloroanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction condition considerations for the successful coupling of N-Boc-N-methyl-4-chloroanthranilic acid with primary and secondary amines. This sterically hindered and electron-deficient substrate requires robust activation methods to achieve high yields and minimize side reactions. The following sections detail recommended coupling reagents, reaction parameters, and step-by-step protocols adaptable for various research and development applications, including the synthesis of quinazolinone derivatives and other complex molecules.
Challenges in Coupling this compound
The primary challenges in coupling this compound stem from two key structural features:
-
Steric Hindrance: The N-methyl group provides significant steric bulk around the carboxylic acid, hindering the approach of the amine nucleophile.
-
Reduced Nucleophilicity: The secondary amine of a coupling partner will have lower nucleophilicity compared to a primary amine, further slowing the reaction rate.
These factors necessitate the use of highly reactive coupling reagents and optimized reaction conditions to ensure efficient amide bond formation.[1][2]
Recommended Coupling Reagents and Conditions
A variety of modern coupling reagents are suitable for overcoming the challenges associated with N-methylated amino acids.[3][4] The choice of reagent can significantly impact reaction efficiency, yield, and purity.[1] Below is a summary of recommended reagents and typical reaction conditions.
| Coupling Reagent | Additive (if applicable) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Key Advantages |
| HATU | None | DIEA, NMM | DMF, DCM | 0 to RT | 1 - 4 | High efficiency for sterically hindered couplings, low racemization.[1] |
| HBTU | HOBt | DIEA, NMM | DMF, DCM | 0 to RT | 2 - 6 | Robust and widely used, good for many standard couplings.[4][5] |
| PyAOP | None | DIEA, NMM | DMF, DCM | 0 to RT | 1 - 4 | Particularly effective for coupling N-methyl amino acids.[5][6] |
| EDC | HOBt, HOAt | DIEA, NMM | DMF, DCM | 0 to RT | 12 - 24 | Cost-effective, water-soluble byproducts for easy removal.[5] |
| DCC | HOBt | None (or catalytic DMAP for esters) | DCM | 0 to RT | 12 - 24 | Inexpensive, but byproduct (DCU) precipitation can be an issue in solid-phase synthesis.[4][5] |
Abbreviations: HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU: (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyAOP: ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), EDC: (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC: (Dicyclohexylcarbodiimide), HOBt: (1-Hydroxybenzotriazole), HOAt: (1-Hydroxy-7-azabenzotriazole), DIEA: (N,N-Diisopropylethylamine), NMM: (N-Methylmorpholine), DMF: (N,N-Dimethylformamide), DCM: (Dichloromethane), RT: (Room Temperature).
Experimental Protocols
The following protocols provide a general framework for the coupling of this compound. Optimization of reagent equivalents, reaction time, and temperature may be necessary for specific substrates.
Protocol 1: Amide Coupling using HATU
This protocol is highly recommended for challenging couplings due to the high reactivity of HATU and its ability to minimize racemization.[1][4]
Materials:
-
This compound
-
Amine coupling partner
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware and stirring apparatus
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amine coupling partner (1.0-1.2 eq) to the activated mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. For particularly hindered amines, the reaction time may need to be extended, or gentle heating (40-50 °C) may be applied.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Amide Coupling using EDC/HOBt
This protocol offers a cost-effective alternative to phosphonium- and uronium-based reagents. The addition of HOBt is crucial for minimizing racemization.[5][7]
Materials:
-
This compound
-
Amine coupling partner
-
EDC hydrochloride
-
HOBt
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Standard glassware and stirring apparatus
Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), the amine coupling partner (1.0-1.2 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add DIEA (1.1 eq) to the mixture.
-
Activation and Coupling: Add EDC hydrochloride (1.2 eq) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the coupling reaction.
Caption: Generalized workflow for the amide coupling of this compound.
Post-Coupling Deprotection of the Boc Group
Following successful coupling, the Boc protecting group can be readily removed under acidic conditions to liberate the free amine for further functionalization.
Protocol 3: Boc Deprotection
Materials:
-
Boc-protected coupled product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃
Procedure:
-
Preparation: Dissolve the Boc-protected compound in DCM (e.g., 0.1 M solution).
-
Acid Treatment: Add TFA (typically 20-50% v/v in DCM).
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralization: Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ until the aqueous layer is neutral or slightly basic.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product. Further purification may be required.
Note: For acid-sensitive substrates, milder deprotection methods, such as using HCl in dioxane or methanol, can be employed.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
N-Boc-n-methyl-4-chloroanthranilic Acid: A Key Intermediate in the Discovery of Novel Kinase Inhibitors
For researchers, scientists, and drug development professionals, n-Boc-n-methyl-4-chloroanthranilic acid serves as a pivotal building block in the synthesis of complex heterocyclic molecules, particularly in the development of targeted kinase inhibitors for oncology. This versatile intermediate, characterized by a protected amine and a chlorinated anthranilic acid core, offers a strategic starting point for the construction of quinazolinone and pyrimidine-based scaffolds found in several investigational drug candidates. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a potent Focal Adhesion Kinase (FAK) inhibitor, GSK2256098.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 886362-06-7 |
| Molecular Formula | C₁₃H₁₆ClNO₄ |
| Molecular Weight | 285.72 g/mol [1] |
| Systematic Name | 2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid[1] |
Application in the Synthesis of GSK2256098 (FAK Inhibitor)
GSK2256098 is an investigational, potent, and selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[2][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression and constitutive activation are implicated in various cancers, making it a compelling target for therapeutic intervention.[4] GSK2256098 has demonstrated inhibition of FAK activity at the Tyr397 phosphorylation site, leading to downstream effects on the PI3K/Akt and ERK signaling pathways.[2][5]
The synthesis of GSK2256098 can be envisioned to proceed through a multi-step sequence starting from this compound. The following sections detail a proposed synthetic protocol based on established methodologies for the construction of similar quinazolinone-based kinase inhibitors.
Experimental Workflow for the Synthesis of GSK2256098
Caption: Proposed synthetic workflow for GSK2256098.
Key Experimental Protocols
Step 1: Amide Formation
This initial step involves the activation of the carboxylic acid of this compound and subsequent coupling with an appropriate amine to form the corresponding amide.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)
-
The desired amine partner
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine (TEA) or another non-nucleophilic base
-
-
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the conversion to the acid chloride is complete (monitored by TLC or LC-MS).
-
In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.
-
Let the reaction warm to room temperature and stir for 4-12 hours, monitoring for completion.
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-Boc protected amide intermediate.
-
Step 2: Boc Deprotection and Cyclization to the Quinazolinone Core
The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions, and the resulting free amine undergoes cyclization to form the quinazolinone ring.
-
Materials:
-
N-Boc protected amide intermediate from Step 1
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Formamidine acetate or a similar cyclizing agent
-
Ethanol or another suitable protic solvent
-
-
Protocol:
-
Dissolve the N-Boc protected amide intermediate in a minimal amount of DCM and add an excess of TFA (or 4M HCl in dioxane) at 0 °C.
-
Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
Dissolve the crude amine salt in ethanol and add formamidine acetate (2.0-3.0 eq).
-
Reflux the reaction mixture for 6-18 hours, monitoring the formation of the quinazolinone product.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the quinazolinone core.
-
Step 3: Suzuki Coupling for Final Product Formation
The final step involves a palladium-catalyzed Suzuki cross-coupling reaction to introduce the pyrimidine moiety onto the quinazolinone scaffold.
-
Materials:
-
Quinazolinone core from Step 2
-
Appropriately substituted pyrimidine boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., dioxane/water, DMF)
-
-
Protocol:
-
To a reaction vessel, add the quinazolinone core (1.0 eq), the pyrimidine boronic acid (1.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Degas the solvent system (e.g., by bubbling with argon for 15-20 minutes) and add it to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 8-24 hours, monitoring for completion.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography and/or recrystallization to yield the final product, GSK2256098.
-
Signaling Pathway Inhibition by GSK2256098
GSK2256098 exerts its therapeutic effect by inhibiting the FAK signaling pathway, which is a critical regulator of cell survival, proliferation, and migration.
Caption: Inhibition of the FAK signaling pathway by GSK2256098.
By inhibiting the autophosphorylation of FAK at tyrosine 397, GSK2256098 blocks the recruitment and activation of downstream signaling molecules such as PI3K and ERK.[2][5] This disruption of the FAK signaling cascade ultimately leads to decreased cancer cell proliferation, survival, and migration, highlighting the therapeutic potential of this compound. The use of this compound as a starting material provides a convergent and efficient route to this and other promising kinase inhibitors.
References
- 1. drjcrbio.com [drjcrbio.com]
- 2. Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. US10138224B2 - Preparation method of rociletinib - Google Patents [patents.google.com]
- 5. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of N-Boc-N-methyl-4-chloroanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl (Boc) is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2] The deprotection of N-Boc-N-methyl-4-chloroanthranilic acid is a critical step in the synthesis of various pharmaceutically active compounds, particularly as a precursor for quinazolinone derivatives.[2] This document provides detailed protocols for the removal of the N-Boc group from this compound, focusing on common acidic deprotection methods. While the protocols provided are based on established procedures for N-Boc deprotection of amines, they should be considered as a starting point and may require optimization for this specific substrate.
Deprotection Strategies
The most common and effective method for N-Boc deprotection is treatment with a strong acid.[1][3] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1] Two of the most frequently employed acidic reagents are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[1][3][4]
Data Presentation: Comparison of Common Deprotection Protocols
The following table summarizes common conditions for the deprotection of N-Boc protected amines. Yields are general and can be highly substrate-dependent. It is crucial to perform small-scale test reactions to determine the optimal conditions for this compound.
| Method | Reagents | Solvent | Temperature | Reaction Time | Typical Yield | Notes |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 4 h[5][6] | >90% | TFA is volatile and corrosive. The product is initially obtained as a TFA salt.[7] |
| 2 | Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temp. | 1 - 4 h[1] | >90% | Often precipitates the product as the hydrochloride salt, simplifying purification.[1] |
| 3 | Hydrochloric Acid (HCl) | Methanol | Room Temp. | 1 - 4 h | Variable | Can lead to esterification of the carboxylic acid. |
| 4 | p-Toluenesulfonic Acid (TsOH) | 1,2-Dimethoxyethane (DME) | 40 °C | 2 h[8] | >90% | A non-volatile acid alternative to TFA and HCl.[8] |
| 5 | Thermal (Acid-free) | TFE or HFIP | Reflux or Microwave | 5 min - 1 h (Microwave) | High[9] | A "green" alternative avoiding strong acids.[1] |
TFE = 2,2,2-trifluoroethanol, HFIP = 1,1,1,3,3,3-hexafluoroisopropanol
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Both TFA and concentrated HCl are highly corrosive and should be handled with extreme care.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally effective method for N-Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution. For example, if you used 10 mL of DCM, add 10 mL of TFA.[6]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Work-up:
-
Dissolve the residue in DCM.
-
Carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution will cause foaming.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer in vacuo to obtain the deprotected N-methyl-4-chloroanthranilic acid.
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another standard procedure and often results in the precipitation of the product as its hydrochloride salt, which can be a convenient purification step.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Place this compound in a round-bottom flask with a magnetic stir bar.
-
Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[1]
-
Stir the mixture at room temperature for 1 to 4 hours.[1] Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product will often precipitate as the hydrochloride salt.[1]
-
If precipitation occurs, collect the solid by filtration.
-
Wash the collected solid with diethyl ether to remove any non-polar impurities.[1]
-
Dry the solid under vacuum to yield N-methyl-4-chloroanthranilic acid hydrochloride.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be triturated with diethyl ether to induce precipitation.
Mandatory Visualizations
General Workflow for N-Boc Deprotection
Caption: General workflow for the acidic deprotection of this compound.
Signaling Pathway of Acid-Catalyzed Boc Deprotection
Caption: Mechanism of acid-catalyzed deprotection of a Boc-protected amine.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 886362-06-7 | Benchchem [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for n-Boc-n-methyl-4-chloroanthranilic Acid in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Boc-n-methyl-4-chloroanthranilic acid is a valuable synthetic intermediate in the field of heterocyclic chemistry, particularly in the construction of pharmacologically relevant scaffolds. Its structure, featuring a protected secondary amine, a carboxylic acid, and a halogenated aromatic ring, offers a versatile platform for the synthesis of a variety of heterocyclic systems. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled and selective reactions, making it an ideal building block in multi-step syntheses.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of key heterocyclic intermediates, primarily focusing on the preparation of N-methylated isatoic anhydride derivatives and subsequent transformations.
Key Applications
The primary application of this compound in heterocyclic chemistry is its use as a precursor for the synthesis of quinazolinones, benzodiazepines, and other related fused heterocyclic systems. A common and efficient strategy involves the cyclization of the anthranilic acid moiety to form an isatoic anhydride derivative. This intermediate can then undergo further reactions with a variety of nucleophiles to construct the desired heterocyclic core.
One of the key transformations is the cyclization to form 6-chloro-1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione. This reaction is typically achieved through the use of phosgene or a phosgene equivalent, such as triphosgene. The resulting N-methylated isatoic anhydride is a stable and versatile intermediate that can be used in the synthesis of a wide range of bioactive molecules.
Subsequent to its incorporation into a larger molecular framework, the Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine for further functionalization. This orthogonality is a key advantage in the design of complex synthetic routes.
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione
This protocol describes the cyclization of this compound to its corresponding N-methylated isatoic anhydride derivative using triphosgene. This method is adapted from established procedures for the synthesis of similar N-substituted isatoic anhydrides.
Materials:
-
This compound
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et3N)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene (0.4 eq.) in anhydrous THF.
-
Slowly add the triphosgene solution to the stirred solution of the anthranilic acid derivative at 0 °C.
-
To the resulting mixture, add a solution of triethylamine (2.2 eq.) in anhydrous THF dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure 6-chloro-1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione.
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| 6-Chloro-1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione | This compound | Triphosgene, Triethylamine | THF | 12-16 h | ~70-80 | ~224 |
| 4-Chloro-2-(methylamino)benzoic acid hydrochloride (deprotected product) | This compound | 4 M HCl in 1,4-Dioxane | Dioxane | 1-4 h | >90 | - |
* Yield and melting point are based on analogous reported syntheses of similar compounds and may vary.
Protocol 2: Boc Deprotection of this compound
This protocol outlines the removal of the Boc protecting group to yield the corresponding secondary amine, which can be a key step in a multi-step synthesis.
Materials:
-
This compound
-
4 M Hydrochloric Acid (HCl) in 1,4-Dioxane
-
Anhydrous Diethyl Ether
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq.) in a minimal amount of a suitable solvent like methanol if necessary, or use it directly if soluble in the deprotection reagent.
-
To the starting material, add 4 M HCl in 1,4-dioxane (5-10 eq. of HCl).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, the product, 4-chloro-2-(methylamino)benzoic acid hydrochloride, may precipitate from the solution.
-
If a precipitate forms, collect the solid by filtration and wash it with anhydrous diethyl ether.
-
If no precipitate forms, remove the solvent and excess HCl under reduced pressure. The resulting residue can be triturated with diethyl ether to induce solidification.
-
The resulting hydrochloride salt is often of sufficient purity for use in subsequent reactions.
Visualizations
Caption: Synthetic pathways for this compound.
Caption: Experimental workflows for key transformations.
References
Application Notes and Protocols: N-Boc-N-methyl-4-chloroanthranilic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-N-methyl-4-chloroanthranilic acid, with the systematic name 2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid, is a strategically functionalized synthetic building block with significant potential in medicinal chemistry.[1] Its unique structure, featuring a Boc-protected N-methylated amine, a carboxylic acid, and a chlorinated aromatic ring, offers a versatile platform for the synthesis of a diverse array of complex bioactive molecules, particularly heterocyclic scaffolds such as quinazolinones. Anthranilic acid derivatives are well-established precursors for numerous pharmaceuticals, and the specific substitutions on this molecule provide handles for tailored synthetic transformations and modulation of biological activity.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on quinazolinone-based Phosphoinositide 3-kinase (PI3K) inhibitors.
Application: Synthesis of Quinazolinone-Based PI3K Inhibitors
The quinazolinone scaffold is a privileged structure in medicinal chemistry, found in numerous clinically approved drugs and investigational candidates.[1] Notably, several PI3K inhibitors, such as Idelalisib, feature a 2-substituted-3-aryl-quinazolin-4(3H)-one core.[1][3] The following protocol outlines a synthetic route to a representative quinazolinone derivative starting from this compound, based on established methodologies for the synthesis of similar bioactive compounds.
Proposed Synthetic Pathway
The synthesis involves a multi-step sequence beginning with the coupling of this compound with an appropriate amino acid, followed by cyclization to form the quinazolinone core. Subsequent functionalization and deprotection steps can lead to the final bioactive molecule.
Caption: Proposed synthetic pathway for a bioactive quinazolinone from this compound.
Experimental Protocols
Protocol 1: Synthesis of N-(1-carbamoylpropyl)-2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzamide (N-Acyl Anthranilamide Intermediate)
This protocol describes the amide coupling of this compound with (S)-2-aminobutanamide.
Materials:
-
This compound
-
(S)-2-aminobutanamide hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
In a separate flask, dissolve (S)-2-aminobutanamide hydrochloride (1.1 eq) in DMF and add DIPEA (2.5 eq).
-
Add the amine solution to the activated acid solution and stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl anthranilamide intermediate.
Protocol 2: Synthesis of tert-butyl (S)-(1-(7-chloro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)(methyl)carbamate (Boc-protected Quinazolinone)
This protocol describes the cyclization of the N-acyl anthranilamide intermediate to form the quinazolinone ring.
Materials:
-
N-(1-carbamoylpropyl)-2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzamide
-
Acetic acid (AcOH)
-
Toluene
Procedure:
-
Dissolve the N-acyl anthranilamide intermediate (1.0 eq) in a mixture of toluene and acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring for the formation of the cyclized product by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvents.
-
Purify the residue by flash column chromatography to yield the Boc-protected quinazolinone.
Protocol 3: Synthesis of a Bioactive Quinazolinone PI3K Inhibitor Analogue
This protocol outlines the final steps of deprotection and purinylation to yield a bioactive quinazolinone, analogous to known PI3K inhibitors.
Materials:
-
Boc-protected Quinazolinone
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
6-chloropurine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
Procedure:
-
Boc Deprotection: Dissolve the Boc-protected quinazolinone (1.0 eq) in a mixture of TFA and DCM (1:1). Stir the solution at room temperature for 1-2 hours.
-
Remove the solvents under reduced pressure. Co-evaporate with DCM to remove residual TFA.
-
Purinylation: To a solution of the deprotected amine in n-butanol, add 6-chloropurine (1.2 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final bioactive quinazolinone.
Data Presentation
The following tables summarize representative quantitative data for a synthesized quinazolinone PI3K inhibitor analogue. The data is based on reported values for structurally similar compounds.
Table 1: Synthesis Yields
| Step | Product | Starting Material | Typical Yield (%) |
| 1 | N-Acyl Anthranilamide Intermediate | This compound | 75-85 |
| 2 | Boc-protected Quinazolinone | N-Acyl Anthranilamide Intermediate | 60-70 |
| 3 | Final Bioactive Quinazolinone | Boc-protected Quinazolinone | 40-50 |
Table 2: In Vitro Biological Activity of a Representative Quinazolinone Analogue
| Target | IC₅₀ (nM) | Assay Type |
| PI3Kδ | 5 | Kinase Assay |
| PI3Kγ | 85 | Kinase Assay |
| PI3Kβ | 150 | Kinase Assay |
| PI3Kα | 250 | Kinase Assay |
Signaling Pathway
The synthesized quinazolinone acts as a PI3K inhibitor, targeting the delta isoform with high selectivity. The PI3K signaling pathway is crucial for cell proliferation, survival, and differentiation. Its dysregulation is implicated in various cancers and inflammatory diseases.
Caption: Simplified PI3K signaling pathway and the inhibitory action of the synthesized quinazolinone.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex bioactive molecules. The provided protocols and data demonstrate its utility in constructing quinazolinone-based PI3K inhibitors, which are a promising class of therapeutic agents. The strategic placement of functional groups on this building block allows for the efficient and modular synthesis of diverse compound libraries for drug discovery and development.
References
Application Notes and Protocols for n-Boc-n-methyl-4-chloroanthranilic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Boc-n-methyl-4-chloroanthranilic acid, systematically named 2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid, is a highly functionalized synthetic building block crucial in medicinal chemistry and organic synthesis. Its structure, featuring a Boc-protected N-methylated amine and a carboxylic acid on a chlorinated benzene ring, makes it a versatile intermediate for constructing complex molecules, particularly heterocyclic systems. The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the amine, allowing for selective reactions at other sites of the molecule. This compound is notably a key intermediate in the synthesis of advanced pharmaceutical agents, including kinase inhibitors.
Physicochemical Properties
| Property | Value |
| CAS Number | 886362-06-7 |
| Molecular Formula | C₁₃H₁₆ClNO₄ |
| Molecular Weight | 285.72 g/mol |
Application: Intermediate in the Synthesis of Lorlatinib (PF-06463922)
A primary application of this compound is its use as a key precursor in the synthesis of Lorlatinib (PF-06463922), a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.[1] Lorlatinib is an FDA-approved therapeutic for certain types of non-small cell lung cancer.[2] The this compound moiety forms a critical part of the macrocyclic structure of the drug.
The general workflow for the utilization of this building block in the synthesis of Lorlatinib involves an amide coupling reaction, followed by deprotection and subsequent cyclization steps.
Caption: General workflow for the synthesis and application of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential two-step synthesis from 4-chloroanthranilic acid, involving N-methylation followed by Boc-protection. While a specific literature procedure for this exact sequence is not detailed, the following is a general approach based on standard organic chemistry transformations.
Step A: N-Methylation of 4-chloroanthranilic acid
A selective N-methylation of the amino group can be challenging in the presence of the carboxylic acid. One common approach involves reductive amination.
-
Materials: 4-chloroanthranilic acid, Formaldehyde (37% in H₂O), Sodium borohydride (NaBH₄), Methanol (MeOH), Dichloromethane (DCM), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃).
-
Procedure:
-
Dissolve 4-chloroanthranilic acid (1.0 eq) in methanol.
-
Add aqueous formaldehyde (1.2 eq) and stir at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in portions, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-2-(methylamino)benzoic acid.
-
Step B: Boc-Protection of 4-chloro-2-(methylamino)benzoic acid
-
Materials: 4-chloro-2-(methylamino)benzoic acid, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), Tetrahydrofuran (THF), Water, Ethyl acetate, 1 M HCl.
-
Procedure:
-
Dissolve 4-chloro-2-(methylamino)benzoic acid (1.0 eq) and triethylamine (3.0 eq) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add di-tert-butyl dicarbonate (1.5 eq) to the solution.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by column chromatography if necessary.
-
Protocol 2: Amide Coupling in the Synthesis of a Lorlatinib Precursor
This protocol details the use of this compound in an amide bond formation reaction, a key step in the synthesis of Lorlatinib.[1]
-
Materials: this compound, Amine coupling partner (e.g., a substituted aminopyrazole), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine coupling partner (1.1 eq).
-
Add DIPEA (2.0-3.0 eq) to the mixture.
-
Add HATU (1.1 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, or until completion as monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
-
Caption: Workflow for the HATU-mediated amide coupling reaction.
Data Presentation
The following table summarizes representative yields for key transformations in the synthesis and application of this compound, based on typical outcomes for similar reactions in the synthesis of complex molecules like Lorlatinib.
| Reaction Step | Starting Material | Product | Coupling/Reagent | Typical Yield | Reference |
| Amide Coupling | This compound | Linear Amide Precursor | HATU/DIPEA | >85% | [1] |
| Boc Deprotection | Boc-Protected Linear Precursor | Deprotected Amine | Trifluoroacetic Acid (TFA) | High (>95%) | [3] |
Signaling Pathway Context
This compound is a building block for Lorlatinib, an inhibitor of the ALK signaling pathway. In certain cancers, a chromosomal rearrangement creates a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK fusion protein that drives cancer cell proliferation and survival through downstream pathways like RAS-MAPK and PI3K-AKT. Lorlatinib competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its activity and blocking these downstream signals.
Caption: Inhibition of the EML4-ALK signaling pathway by Lorlatinib.
References
Application Notes and Protocols for the Scale-Up Synthesis of n-Boc-n-methyl-4-chloroanthranilic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Boc-n-methyl-4-chloroanthranilic acid is a key building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a variety of bioactive molecules and heterocyclic systems.[1] Its structure, featuring a protected amine, a carboxylic acid, and a halogenated aromatic ring, allows for diverse chemical transformations, making it a valuable intermediate in drug discovery and development.[1] Anthranilic acid derivatives have shown promise as inhibitors of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1), a protein implicated in the regulation of c-Myc and p21, which are critical in cancer cell proliferation and survival.[2][3][4]
This document provides detailed application notes and scalable protocols for the synthesis of this compound, starting from 4-chloroanthranilic acid. The protocols are designed to be suitable for scale-up operations, with a focus on process efficiency, product purity, and safety.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| 4-Chloroanthranilic acid | ≥98% | Commercially Available | Starting material |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly reactive, handle with care |
| Methyl Iodide (MeI) | ≥99% | Commercially Available | Toxic and volatile, handle in a fume hood |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Dry solvent is crucial for the reaction |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available | Moisture sensitive |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | |
| Dioxane | Reagent Grade | Commercially Available | |
| Hydrochloric Acid (HCl) | Concentrated | Commercially Available | |
| Ethyl Acetate (EtOAc) | Reagent Grade | Commercially Available | |
| Hexanes | Reagent Grade | Commercially Available | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
Experimental Protocols
The overall synthetic workflow for the preparation of this compound is a two-step process:
-
N-methylation of 4-chloroanthranilic acid to yield n-methyl-4-chloroanthranilic acid.
-
Boc-protection of n-methyl-4-chloroanthranilic acid to yield the final product.
Step 1: Scale-Up Synthesis of n-methyl-4-chloroanthranilic acid
This protocol is adapted from a general procedure for the N-methylation of Boc-protected amino acids, modified for the direct methylation of 4-chloroanthranilic acid.
Procedure:
-
Reactor Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a suitable multi-neck reaction vessel equipped with a mechanical stirrer, a thermometer, and a dropping funnel with anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Add 4-chloroanthranilic acid to the THF. Stir the suspension.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Sodium Hydride: Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the suspension. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and maintain the inert atmosphere.
-
Addition of Methyl Iodide: Slowly add methyl iodide via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of isopropanol to consume any unreacted sodium hydride, followed by the addition of water.
-
Solvent Removal: Remove the THF under reduced pressure.
-
Work-up: To the resulting aqueous solution, add ethyl acetate. Acidify the aqueous layer to pH 3-4 with concentrated HCl. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude n-methyl-4-chloroanthranilic acid by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 1.0 kg (5.83 mol) |
| Sodium Hydride (60%) | 0.58 kg (14.58 mol) |
| Methyl Iodide | 2.48 kg (17.49 mol) |
| Anhydrous THF | 10 L |
| Reaction Time | 12-16 hours |
| Typical Yield | 80-90% |
| Purity (by HPLC) | >98% |
Step 2: Scale-Up Synthesis of this compound
This protocol describes a general method for the Boc-protection of amino acids.
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve n-methyl-4-chloroanthranilic acid in a mixture of dioxane and water.
-
Addition of Base: Add sodium bicarbonate to the solution and stir until dissolved.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Extraction: Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1N HCl. The product should precipitate as a solid.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the filter cake with cold water.
-
Drying: Dry the product under vacuum to a constant weight. Further purification can be achieved by recrystallization if necessary.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 1.0 kg (5.39 mol) |
| Di-tert-butyl dicarbonate | 1.30 kg (5.93 mol) |
| Sodium Bicarbonate | 1.36 kg (16.17 mol) |
| Dioxane:Water | 10 L (1:1 v/v) |
| Reaction Time | 4-6 hours |
| Typical Yield | 90-98% |
| Purity (by HPLC) | >99% |
Safety Considerations
| Reagent | Hazards | Handling Precautions |
| Sodium Hydride (NaH) | Flammable solid, reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage. | Handle under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves. Keep away from water and sources of ignition. |
| Methyl Iodide (MeI) | Toxic if swallowed, in contact with skin, or if inhaled.[3] Suspected of causing cancer.[3] Causes skin and eye irritation.[3] Volatile. | Use only in a well-ventilated fume hood. Wear appropriate PPE, including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors. |
| Di-tert-butyl dicarbonate (Boc₂O) | Flammable liquid and vapor.[5] Fatal if inhaled.[5] Causes skin irritation and may cause an allergic skin reaction.[5] Causes serious eye damage.[5] | Handle in a well-ventilated area. Keep away from heat and open flames.[6] Wear appropriate PPE. Avoid breathing mist or vapors.[5] |
| Hydrochloric Acid (HCl) | Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. | Handle in a fume hood. Wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat. |
Application in Drug Discovery: Targeting the FUBP1 Signaling Pathway
Anthranilic acid derivatives have been identified as inhibitors of FUBP1.[2][3][4] FUBP1 is a DNA- and RNA-binding protein that acts as a master regulator of transcription, including that of the proto-oncogene c-Myc.[7] Overexpression of FUBP1 is observed in numerous cancers and is linked to increased cell proliferation and inhibition of apoptosis.[7] By inhibiting FUBP1, the transcription of c-Myc can be downregulated, leading to a decrease in cancer cell growth. FUBP1 has also been shown to regulate the TGFβ/Smad signaling pathway, which is involved in epithelial-mesenchymal transition (EMT) and cancer metastasis.[8]
The use of this compound as a synthetic intermediate allows for the development of novel FUBP1 inhibitors, providing a promising avenue for the discovery of new cancer therapeutics.
References
- 1. This compound | 886362-06-7 | Benchchem [benchchem.com]
- 2. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. | Sigma-Aldrich [merckmillipore.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing N-Boc-N-methyl-4-chloroanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-N-methyl-4-chloroanthranilic acid is a synthetic amino acid derivative that serves as a valuable building block in medicinal chemistry and peptide science. Its incorporation into peptide chains can impart unique structural and functional properties. The N-methyl group enhances proteolytic stability and can influence peptide conformation, while the 4-chloroanthranilic acid core introduces a rigid, aromatic scaffold.[1] This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS).
The primary challenge in coupling N-methylated amino acids like this one is the steric hindrance presented by the N-methyl group, which can lead to slower reaction times and incomplete couplings.[2] Therefore, the selection of appropriate coupling reagents and optimized protocols is crucial for successful synthesis.
Applications in Peptide Science and Drug Discovery
The incorporation of this compound into peptides offers several advantages for drug development:
-
Enhanced Enzymatic Stability: The N-methyl group protects the adjacent peptide bond from cleavage by proteases, increasing the peptide's half-life in biological systems.[2][3]
-
Improved Membrane Permeability: N-methylation can enhance the lipophilicity of a peptide, potentially improving its ability to cross cell membranes.[2]
-
Conformational Rigidity: The anthranilic acid structure introduces a rigid element into the peptide backbone, which can help to lock the peptide into a bioactive conformation. This can lead to increased receptor affinity and selectivity.
-
Scaffold for Diverse Functionality: The aromatic ring with its chloro-substituent provides a handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of peptide libraries with diverse functionalities.[1]
Quantitative Data Summary: Coupling Reagent Performance
The choice of coupling reagent is critical for achieving high efficiency when incorporating sterically hindered, N-methylated amino acids. The following table summarizes the performance of common coupling reagents in such contexts.
| Coupling Reagent | Activating Additive | Base | Typical Coupling Efficiency for N-Methylated Residues | Notes |
| HATU | (Internal) | DIEA | High | Generally the most effective reagent for difficult couplings, including N-methylated amino acids.[3][4] |
| HBTU | HOBt | DIEA | Moderate to High | Less effective than HATU for sterically hindered couplings. |
| PyBOP | (Internal) | DIEA | Moderate to High | Effective, but can be less efficient for coupling two adjacent N-methylated residues.[2][5] |
| BOP-Cl | None | DIEA | Moderate | A useful reagent for hindered couplings, though may require longer reaction times.[3] |
| PyBrOP | None | DIEA | High | A highly reactive phosphonium salt suitable for difficult couplings.[3] |
Experimental Protocols
The following protocols are based on standard Boc-chemistry solid-phase peptide synthesis and are adapted for the incorporation of this compound.
Protocol 1: Manual Boc-SPPS for a Single Incorporation of this compound
This protocol assumes a starting peptide-resin with a free N-terminal amine.
1. Resin Swelling and Preparation:
- Swell the peptide-resin (e.g., Merrifield or PAM resin with a substitution of 0.5-1.0 mmol/g) in dichloromethane (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).[6][7]
2. Boc Deprotection:
- Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).[6]
- Drain and add fresh 50% TFA/DCM solution and react for 20-25 minutes to remove the N-terminal Boc group.[6]
- Wash the resin with DCM (3x) and isopropanol (2x) to remove residual acid.[6]
3. Neutralization:
- Neutralize the resulting TFA salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).[8]
- Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess base.
4. Coupling of this compound:
- Activation: In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIEA and allow the mixture to pre-activate for 1-2 minutes.[3][4]
- Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
- Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. Due to the steric hindrance, a longer coupling time or a double coupling may be necessary.[2]
5. Monitoring the Coupling Reaction:
- The standard ninhydrin test is not effective for secondary amines. Use the bromophenol blue test to monitor the reaction progress.[3] A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling.
6. Washing:
- Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[2]
7. Chain Elongation:
- Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
Protocol 2: Cleavage and Deprotection
1. Final Boc Deprotection:
- Remove the final N-terminal Boc group using the procedure described in Protocol 1, Step 2.
2. Resin Washing and Drying:
- Wash the peptide-resin with DCM and methanol, then dry thoroughly under vacuum.
3. HF Cleavage:
- Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.
- Treat the peptide-resin with anhydrous HF at 0°C for 1 hour, using p-cresol (10%) as a scavenger.[4]
- After the reaction, remove the HF by evaporation under a stream of nitrogen.
4. Peptide Precipitation and Purification:
- Precipitate the crude peptide by adding cold diethyl ether.
- Wash the precipitate with cold diethyl ether to remove scavengers and organic-soluble byproducts.
- Dissolve the crude peptide in an aqueous acetonitrile solution containing 0.1% TFA and lyophilize.[4]
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Workflow for Incorporating this compound in Boc-SPPS
Caption: Boc-SPPS cycle for N-methylated amino acid incorporation.
Conceptual Pathway of Peptide Modification Benefits
Caption: Benefits of incorporating modified amino acids into peptides.
References
- 1. This compound | 886362-06-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. rsc.org [rsc.org]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of n-Boc-n-methyl-4-chloroanthranilic acid
Welcome to the technical support center for the synthesis of n-Boc-n-methyl-4-chloroanthranilic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction yields and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main linear synthetic pathways starting from 4-chloroanthranilic acid:
-
Pathway A1 (Methylation First): This route involves the N-methylation of 4-chloroanthranilic acid to form N-methyl-4-chloroanthranilic acid, followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.[1]
-
Pathway A2 (Protection First): This approach begins with the N-Boc protection of 4-chloroanthranilic acid, followed by the N-methylation of the resulting carbamate.[1] This second step can be more challenging due to the decreased acidity and increased steric hindrance of the N-H proton in the Boc-protected intermediate, often necessitating the use of a strong base like sodium hydride (NaH).[1]
Q2: Which synthetic pathway is generally preferred?
A2: The "Methylation First" pathway (A1) is often considered the more conventional approach.[1] However, the optimal route can depend on the availability of starting materials, ease of purification of intermediates, and the specific experimental conditions that a lab is equipped to handle.
Q3: What are the common reagents for the N-methylation step?
A3: A common method for N-methylation of secondary amines is the use of an alkyl halide, such as methyl iodide (MeI), in the presence of a base. For N-methylation of Boc-protected amino acids, sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) has been reported.[2] Another approach for N-methylation is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid.
Q4: What are the standard conditions for Boc protection?
A4: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Common bases include triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction is often carried out in solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or aqueous mixtures.
Experimental Protocols
Pathway A1: Methylation First
Step 1: N-methylation of 4-chloroanthranilic acid
-
Materials: 4-chloroanthranilic acid, Methyl iodide (MeI), Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of 4-chloroanthranilic acid in anhydrous THF, add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (MeI) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and acidify with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude N-methyl-4-chloroanthranilic acid by column chromatography or recrystallization.
-
Step 2: Boc protection of N-methyl-4-chloroanthranilic acid
-
Materials: N-methyl-4-chloroanthranilic acid, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-methyl-4-chloroanthranilic acid in DCM.
-
Add triethylamine (TEA) to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the stirring solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a dilute aqueous acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.
-
Pathway A2: Protection First
Step 1: N-Boc protection of 4-chloroanthranilic acid
-
Materials: 4-chloroanthranilic acid, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Dioxane/water solvent mixture.
-
Procedure:
-
Dissolve 4-chloroanthranilic acid in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) and stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with a dilute acid (e.g., citric acid) and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate under reduced pressure to yield N-Boc-4-chloroanthranilic acid.
-
Step 2: N-methylation of N-Boc-4-chloroanthranilic acid
-
Materials: N-Boc-4-chloroanthranilic acid, Methyl iodide (MeI), Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve N-Boc-4-chloroanthranilic acid in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (NaH) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add methyl iodide (MeI).
-
Let the reaction proceed at room temperature overnight.
-
Carefully quench the reaction with water and acidify.
-
Extract the product with an organic solvent, dry, and concentrate to obtain the final product.
-
Troubleshooting Guides
Low Yield
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low yield in N-methylation (Pathway A1, Step 1 or Pathway A2, Step 2) | Incomplete deprotonation of the amine/carbamate. | Ensure the use of a sufficiently strong and fresh base (e.g., NaH). Use an appropriate excess of the base. |
| Insufficient reactivity of the methylating agent. | Use a fresh bottle of methyl iodide. Consider a more reactive methylating agent like dimethyl sulfate (use with extreme caution). | |
| Suboptimal reaction temperature or time. | Try increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by TLC or LC-MS. | |
| Low yield in Boc protection (Pathway A1, Step 2 or Pathway A2, Step 1) | Incomplete reaction. | Ensure an adequate amount of Boc₂O (typically 1.1-1.5 equivalents) is used. If the amine is weakly nucleophilic, consider adding a catalytic amount of DMAP. |
| Hydrolysis of Boc₂O. | If using aqueous conditions, ensure the pH is basic enough to facilitate the reaction before the anhydride hydrolyzes. | |
| Product loss during work-up. | Ensure proper pH adjustment during extraction to keep the carboxylic acid in the organic layer. Perform multiple extractions. |
Presence of Impurities
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Starting material remains | Incomplete reaction. | See "Low Yield" section for troubleshooting incomplete reactions. |
| Di-methylation product observed (in Pathway A1, Step 1) | Use of too strong a base or excess methylating agent. | Use a milder base or reduce the equivalents of methyl iodide. |
| Unintended Boc deprotection | Exposure to strong acidic conditions during work-up or purification. | Use dilute acids for pH adjustment and avoid prolonged exposure. Use neutral or slightly basic conditions for chromatography if possible. |
| Side-products from reaction with carboxylic acid | The carboxylic acid may be esterified under certain methylation conditions. | Protect the carboxylic acid as an ester prior to N-methylation, and deprotect it as a final step. |
Visualizations
Synthetic Pathways
Caption: Alternative synthetic routes to the target compound.
Troubleshooting Workflow
Caption: A logical approach to troubleshooting common issues.
References
Technical Support Center: n-Boc-n-methyl-4-chloroanthranilic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with n-Boc-n-methyl-4-chloroanthranilic acid. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in amide coupling reactions?
A1: The primary challenge is the steric hindrance caused by the N-methyl group and the Boc protecting group, which are in close proximity to the carboxylic acid function.[1] This steric bulk can significantly slow down the rate of amide bond formation, leading to incomplete reactions and lower yields.[2] Careful selection of coupling reagents and optimization of reaction conditions are crucial to overcome this issue.
Q2: What are the most effective coupling reagents for this compound?
A2: For sterically hindered amino acids like this compound, potent coupling reagents are recommended. Urionium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or phosphonium-based reagents like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are often more effective than standard carbodiimides like DCC or EDC.[3][4] These reagents form highly reactive activated esters that can overcome the steric barrier more efficiently.
Q3: What are the potential side reactions during the Boc deprotection of this compound derivatives?
A3: Standard Boc deprotection using strong acids like trifluoroacetic acid (TFA) can sometimes lead to side reactions. For anthranilic acid derivatives, there is a possibility of intramolecular cyclization, especially under harsh acidic conditions and elevated temperatures. This can lead to the formation of a quinazolinone derivative. The choice of acid and reaction conditions should be carefully considered to minimize this side reaction. Milder deprotection methods can also be explored.[5]
Q4: Can the chlorine atom on the aromatic ring cause any side reactions?
A4: The chlorine atom at the 4-position is generally stable under standard amide coupling and Boc deprotection conditions. However, it can become a reactive site for nucleophilic aromatic substitution or cross-coupling reactions under specific conditions, such as in the presence of strong bases or transition metal catalysts. It is important to consider the compatibility of subsequent reaction steps with the chloro-substituent.
Troubleshooting Guides
Problem 1: Low Yield in Amide Coupling Reaction
| Possible Cause | Suggested Solution |
| Steric Hindrance | 1. Use a more potent coupling reagent: Switch from standard carbodiimides (DCC, EDC) to urionium (HATU, HBTU) or phosphonium (PyAOP) reagents. 2. Increase reaction temperature: Gently heating the reaction (e.g., to 40-50 °C) can help overcome the activation energy barrier. Monitor for potential side reactions. 3. Extend reaction time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) to ensure completion. Monitor progress by TLC or LC-MS. |
| Suboptimal Reaction Conditions | 1. Optimize the base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions. 2. Choose an appropriate solvent: Aprotic polar solvents like DMF or NMP are generally good choices for amide coupling reactions. |
| Incomplete Activation of Carboxylic Acid | 1. Pre-activation: Allow the carboxylic acid, coupling reagent, and base to stir together for a short period (e.g., 15-30 minutes) before adding the amine component. |
Problem 2: Formation of Impurities During Amide Coupling
| Possible Cause | Suggested Solution |
| Racemization | 1. Use an additive: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization when using carbodiimide coupling reagents. |
| Side reactions of the coupling reagent | 1. Use the correct stoichiometry: Avoid using a large excess of the coupling reagent, as this can lead to the formation of byproducts. |
Problem 3: Incomplete Boc Deprotection
| Possible Cause | Suggested Solution |
| Insufficient Acid Strength or Concentration | 1. Increase acid concentration: If using a solution of TFA in a solvent like DCM, increase the concentration of TFA (e.g., from 20% to 50%). 2. Switch to a stronger acid: Neat TFA is commonly used for complete deprotection. |
| Short Reaction Time | 1. Extend deprotection time: Monitor the reaction by TLC or LC-MS and allow it to proceed until all the starting material is consumed. |
Problem 4: Formation of a Cyclized Byproduct (Quinazolinone)
| Possible Cause | Suggested Solution |
| Harsh Deprotection Conditions | 1. Use milder acidic conditions: Consider using 4M HCl in dioxane at room temperature instead of neat TFA.[5] 2. Lower the reaction temperature: Perform the deprotection at 0 °C or room temperature to minimize the rate of the cyclization side reaction. |
| Prolonged Reaction Time at High Temperature | 1. Monitor the reaction closely: Stop the reaction as soon as the deprotection is complete to avoid prolonged exposure to conditions that favor cyclization. |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Add the amine component (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Boc Deprotection using TFA
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution at 0 °C.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.
-
The resulting amine salt can be used directly in the next step or neutralized with a base.
Visualizations
Caption: General workflow for the amide coupling reaction.
Caption: Troubleshooting logic for low amide coupling yield.
References
- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Cyclization under mild conditions of anthraniloyl- and N-methyl-anthraniloyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-Boc-N-methyl-4-chloroanthranilic Acid Derivatives
This guide provides troubleshooting advice and detailed protocols for common issues encountered during the purification of N-Boc-N-methyl-4-chloroanthranilic acid and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I might encounter?
A1: Common impurities can originate from starting materials or side reactions. These may include:
-
Unreacted 4-chloroanthranilic acid: The starting material for N-methylation and Boc protection.
-
N-methyl-4-chloroanthranilic acid: An intermediate that was not successfully Boc-protected.
-
Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Such as tert-butanol.
-
Residual base: Such as triethylamine or DMAP, if used in the reaction.[1]
-
Side-products from Boc deprotection: If the compound has been exposed to acidic conditions, some Boc group removal might occur.[2][3]
Q2: My product has "oiled out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" happens when the compound separates from the solution above its melting point, often due to high concentration or the presence of impurities.[4] To resolve this, you can:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool much more slowly to encourage crystal lattice formation.
-
If the problem persists, consider purification by column chromatography before attempting recrystallization again.
Q3: No crystals are forming even after my solution has cooled completely. How can I induce crystallization?
A3: A lack of crystal formation is typically due to supersaturation or the solution being too dilute.[4] Try the following techniques:
-
Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for growth.[5][6]
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic imperfections in the glass can provide nucleation sites.[4]
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and re-cool.[4]
-
Stirring with a non-polar solvent: For stubborn oils, try stirring the product with a solvent like hexane or diethyl ether, which can sometimes induce solidification.[1]
Q4: My final product has a persistent color. How can I remove colored impurities?
A4: Colored impurities are often highly conjugated organic molecules.
-
Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, reducing the yield.
-
Column Chromatography: This is often the most effective method for separating colored impurities from the desired product.
Q5: How do I choose between recrystallization and column chromatography for purification?
A5: The choice depends on the purity of your crude product and the nature of the impurities.
-
Recrystallization is ideal for crude products with relatively high purity (>90%) where the impurities have different solubility profiles from the product. It is often faster and more scalable than chromatography.
-
Column Chromatography is necessary when dealing with complex mixtures containing multiple components or impurities with similar solubility to the product. It offers much higher resolving power.
Data Presentation
Table 1: Purity Improvement via Crystallization for Boc-Amino Acids
This table demonstrates the effectiveness of crystallization in significantly improving product purity, as documented for similar N-Boc protected amino acids.
| Compound | Purity Before Crystallization (HPLC) | Purity After Crystallization (HPLC) |
| N-Boc-L-phenylglycine | 93.2% | 99.3% |
| N-Boc-L-phenylalanine | 92.8% | 99.2% |
| (Data sourced from patent information demonstrating crystallization of Boc-amino acids)[6] |
Table 2: Example HPLC Conditions for Purity Analysis of Anthranilic Acid Derivatives
The following conditions are starting points for developing an analytical HPLC method to assess the purity of your final product.
| Parameter | Condition 1 | Condition 2 |
| Column | Microbondapak C18[7] | Phenomenex-C18 Kinetex[8] |
| Mobile Phase | 35:65 (v/v) Methanol / pH 3 Phosphate Buffer[7] | Gradient: 5% to 100% Acetonitrile in Water (with 0.1% TFA)[8] |
| Detection | UV (214 and 254 nm)[8] | UV |
| Flow Rate | Not specified | Not specified |
| Notes | Isocratic method suitable for assay.[7] | Gradient method suitable for separating multiple components.[8] |
Experimental Protocols & Workflows
A typical workflow involves the synthesis of the target molecule, followed by purification and analysis.
Caption: General workflow for synthesis and purification.
Protocol 1: Recrystallization
This protocol provides a general procedure for purifying solid compounds.
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures thereof). The ideal solvent dissolves the compound when hot but not when cold.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Caption: Troubleshooting workflow for failed recrystallization.[4]
Protocol 2: Flash Column Chromatography
This technique is used for separating components of a mixture based on their differential adsorption to a stationary phase.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (mobile phase) that provides good separation of your desired compound from its impurities. An ideal Rf value for the product is typically between 0.25 and 0.4.
-
Column Packing:
-
Secure a glass column vertically.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column, allowing the silica to settle into a uniform packed bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add this to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to push the solvent through the column at a steady rate.
-
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 3: Purity Assessment by Analytical HPLC
This protocol outlines a general method for analyzing the purity of the final compound.
-
Sample Preparation: Prepare a stock solution of your purified compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute as necessary.
-
Instrument Setup:
-
Column: C18 reverse-phase column (e.g., Phenomenex-C18 or similar).[8]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Detector: UV detector set to 254 nm and/or another relevant wavelength.
-
-
Method Execution:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Run a linear gradient, for example, from 5% B to 95% B over 10-20 minutes.
-
Hold at 95% B for a few minutes to elute any strongly retained compounds.
-
Return to the initial conditions and re-equilibrate before the next injection.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
Technical Support Center: Synthesis of N-Boc-N-methyl-4-chloroanthranilic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-Boc-N-methyl-4-chloroanthranilic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
The most common synthetic approach involves a two-step process starting from 4-chloroanthranilic acid. The first step is the N-methylation of the aniline nitrogen, followed by the protection of the resulting secondary amine with a tert-butoxycarbonyl (Boc) group.
Q2: What are the critical parameters for the N-methylation step?
The N-methylation of 4-chloroanthranilic acid is a critical step where several parameters need to be controlled to ensure high yield and purity. Key parameters include the choice of methylating agent (e.g., dimethyl sulfate, methyl iodide), the base (e.g., sodium hydride, potassium carbonate), the solvent (e.g., THF, DMF), and the reaction temperature. Over-methylation to form a quaternary ammonium salt and side reactions can be a challenge.
Q3: What are the main challenges associated with the Boc-protection step?
The Boc-protection of N-methyl-4-chloroanthranilic acid is generally straightforward, but challenges can arise. These include incomplete reaction, which can be caused by insufficiently reactive Boc-anhydride or a non-optimal base. The choice of solvent and temperature is also important to ensure the reaction goes to completion without significant side product formation. Purification of the final product to remove any unreacted starting material or byproducts is another key consideration.
Troubleshooting Guide
Problem 1: Low yield in the N-methylation step.
Potential Causes:
-
Incomplete deprotonation: The base used may not be strong enough to fully deprotonate the aniline nitrogen.
-
Side reactions: The methylating agent can react with the carboxylic acid group, leading to ester formation.
-
Steric hindrance: The ortho-substituent (carboxylic acid) can sterically hinder the approach of the methylating agent.
-
Reaction conditions: Sub-optimal temperature or reaction time can lead to incomplete conversion.
Solutions:
-
Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the amine.
-
Protecting Group Strategy: Consider protecting the carboxylic acid group as an ester before N-methylation to prevent side reactions.
-
Optimization of Conditions: Systematically vary the temperature, reaction time, and stoichiometry of reagents to find the optimal conditions for your specific setup.
Problem 2: Incomplete Boc-protection.
Potential Causes:
-
Insufficient Reagent: The amount of Boc-anhydride or base may be insufficient for complete conversion.
-
Low Reactivity: The N-methyl-4-chloroanthranilic acid may be less nucleophilic than expected.
-
Steric Hindrance: The substituents on the aromatic ring can hinder the approach of the bulky Boc group.
Solutions:
-
Increase Reagent Stoichiometry: Use a slight excess of Boc-anhydride and a suitable base (e.g., triethylamine, DMAP) to drive the reaction to completion.
-
Catalyst: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly increase the reaction rate.
-
Extended Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is fully consumed.
Problem 3: Formation of Impurities.
Common Impurities:
-
Unreacted starting material: 4-chloroanthranilic acid or N-methyl-4-chloroanthranilic acid.
-
Over-methylation product: Quaternary ammonium salt.
-
Ester byproduct: Methyl 4-chloroanthranilate.
Mitigation Strategies:
-
Careful control of stoichiometry: Use a precise amount of the methylating agent to minimize over-methylation.
-
Stepwise addition: Add the methylating agent slowly to a cooled reaction mixture to control the reaction rate and minimize side reactions.
-
Purification: Employ appropriate purification techniques such as column chromatography or recrystallization to remove impurities.
Experimental Protocols
Protocol 1: N-methylation of 4-chloroanthranilic acid
-
Suspend 4-chloroanthranilic acid in a suitable aprotic solvent (e.g., THF, DMF).
-
Cool the suspension in an ice bath.
-
Add a strong base (e.g., sodium hydride) portion-wise under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at low temperature for a specified time to allow for complete deprotonation.
-
Add the methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction carefully with water or a saturated ammonium chloride solution.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product.
Protocol 2: Boc-protection of N-methyl-4-chloroanthranilic acid
-
Dissolve N-methyl-4-chloroanthranilic acid in a suitable solvent (e.g., dichloromethane, THF).
-
Add a base (e.g., triethylamine) and a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate (Boc-anhydride) to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Wash the reaction mixture with an acidic solution (e.g., 1M HCl) to remove the base and unreacted starting material.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the final product, typically by column chromatography or recrystallization.
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of this compound
| Step | Reagents | Solvent | Temperature | Typical Yield |
| N-methylation | 4-chloroanthranilic acid, NaH, (CH₃)₂SO₄ | THF | 0 °C to rt | 70-85% |
| Boc-protection | N-methyl-4-chloroanthranilic acid, (Boc)₂O, Et₃N, DMAP (cat.) | CH₂Cl₂ | rt | 85-95% |
Visualizations
Technical Support Center: N-Boc-N-methyl-4-chloroanthranilic Acid Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling efficiency of N-Boc-N-methyl-4-chloroanthranilic acid. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound, a sterically hindered N-methylated amino acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield / Incomplete Reaction | Steric Hindrance: The N-methyl group significantly hinders the approach of the activated acid.[1][2][3] | • Switch to a more potent coupling reagent: Use phosphonium-based reagents like PyAOP, PyBOP, or PyBrOP, or highly effective uronium reagents like HATU.[1][2][4][5] • Perform a double or triple coupling: Repeat the coupling step to drive the reaction to completion.[2][6] • Increase reaction time and/or temperature: Allow for longer reaction times (e.g., 2-4 hours) or perform the coupling at a moderately elevated temperature (e.g., 40-50°C) if your synthesizer allows.[6] |
| Ineffective Coupling Reagent: Standard reagents like HBTU, HCTU, DCC, or DIC are often inefficient for N-methylated amino acids.[1][2] | • Avoid standard uronium reagents and carbodiimides. • Recommended reagents: HATU, PyAOP, or PyBOP/HOAt have demonstrated greater success.[1][2][7] PyAOP is particularly effective for coupling N-protected N-methyl amino acids.[4][7] | |
| Presence of Deletion Sequences in Final Product | Incomplete Coupling: Failure of the amino acid to couple to the growing peptide chain results in truncated sequences.[2][8] | • Optimize coupling conditions: Employ the strategies listed above for low yield. • Monitor coupling completion: Use a qualitative test like the bromophenol blue test, as the standard ninhydrin test is ineffective for secondary amines.[1][9] If the test is positive (blue/green), perform a recoupling.[1] • Capping: If recoupling is unsuccessful, cap the unreacted amines with acetic anhydride to prevent further reaction and simplify purification.[9] |
| Racemization of the Amino Acid | Over-activation or Prolonged Reaction Time: Using highly reactive coupling reagents or extended reaction times can increase the risk of epimerization.[8][10][11] Strong Base: The presence of a strong, unhindered base can lead to racemization.[8][12] | • Choose the appropriate base: Use a hindered base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[10] • Minimize activation time: Pre-activate the amino acid for a short period (e.g., 1-5 minutes) before adding it to the resin.[1] • Consider additives: Adding HOBt or, more effectively for N-methylated residues, HOAt can help suppress racemization.[4][10] |
| Side Product Formation (e.g., N-acylurea) | Use of Carbodiimides (DCC/DIC): These reagents can lead to the formation of a stable N-acylurea byproduct, which terminates the chain.[10][11] | • Avoid carbodiimide-based activation. If their use is necessary, ensure low temperatures are maintained throughout the reaction.[10] |
Frequently Asked Questions (FAQs)
Q1: Why is coupling this compound so difficult?
A1: The primary challenge stems from steric hindrance. The methyl group on the amide nitrogen physically blocks the incoming activated amino acid, slowing down the reaction rate and making complete coupling difficult to achieve.[1][2][3] This issue is even more pronounced when coupling one N-methylated amino acid to another.[1][7]
Q2: My standard coupling reagent, HBTU, is giving poor results. What should I use instead?
A2: Standard uronium-based reagents like HBTU and HCTU are often not potent enough for sterically hindered N-methylated amino acids.[1][2] It is highly recommended to switch to more powerful phosphonium-based reagents such as PyAOP or PyBOP , or a more effective aminium reagent like HATU .[1][4][10] COMU is another strong, safety-conscious alternative.[10]
| Recommended Coupling Reagents for N-Methylated Amino Acids |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[1][4][10] |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[1][4][7] |
| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) - often used with HOAt.[1][7] |
| PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate)[1][5] |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[10] |
Q3: How can I monitor the progress of the coupling reaction?
A3: The standard ninhydrin test will not work because it primarily detects primary amines and gives a very weak or no color change with the secondary amine of an N-methylated residue.[1][9] A bromophenol blue test is a reliable alternative for detecting unreacted secondary amines.[1][9] A blue or green color indicates an incomplete reaction that requires recoupling.[1]
Q4: What are common side reactions to watch for during cleavage?
A4: When working with peptides containing multiple N-methylated amino acids, you may observe side reactions during the final acidic cleavage step (e.g., with TFA). These can include fragmentation of the peptide backbone between consecutive N-methylated residues and the formation of diketopiperazines.[7] The duration of the cleavage step can significantly impact the extent of these side reactions.[7]
Experimental Protocols
Protocol 1: HATU-Mediated Coupling
This protocol is a robust starting point for coupling this compound.
-
Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for 30-60 minutes.
-
Fmoc-Deprotection (if applicable): Remove the N-terminal Fmoc group from the resin-bound peptide using standard procedures (e.g., 20% piperidine in DMF).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (4 equivalents relative to resin substitution) in DMF or NMP. Add HATU (4 equivalents) and a hindered base such as DIEA (8 equivalents).[1]
-
Pre-activation: Gently mix the solution at room temperature for 5 minutes to allow for the formation of the activated ester.[1]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Shake the reaction vessel at room temperature for at least one hour. For difficult couplings, this time can be extended.[1]
-
Monitoring: Remove a small sample of resin, wash thoroughly, and perform a bromophenol blue test to check for completion.[1]
-
Recoupling (if necessary): If the test indicates an incomplete reaction, filter the resin, wash, and repeat steps 5-7.[1]
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with fresh solvent (DMF, then DCM).
Protocol 2: PyBrOP-Mediated Coupling
This protocol uses a powerful phosphonium salt, which can be effective for particularly challenging couplings.
-
Resin Preparation: Swell the resin and perform Fmoc-deprotection as described in Protocol 1.
-
Reagent Preparation: Suspend the resin in Dichloromethane (DCM). In a separate vessel, dissolve this compound (2 equivalents) in DCM or DMF and add it to the resin.[1]
-
Activation: Add PyBrOP (2 equivalents) to the resin suspension and cool the mixture to 0°C.[1]
-
Base Addition: Add DIEA (6 equivalents).[1]
-
Coupling: Mix the reaction for 1 minute at 0°C, then allow it to warm to room temperature and continue shaking for 1 hour.[1]
-
Monitoring and Washing: Follow steps 7-9 from Protocol 1 to ensure completion and prepare for the next synthesis step.
Visualizations
Experimental Workflow for Optimized Coupling
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Side Reactions in Peptide Synthesis Discuss the side reactions that occu.. [askfilo.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. Side reaction in peptide synthesis | PPTX [slideshare.net]
preventing racemization with n-Boc-n-methyl-4-chloroanthranilic acid
Welcome to the technical support center for the use of N-Boc-N-methyl-4-chloroanthranilic acid in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent racemization during its application, particularly in peptide synthesis.
Troubleshooting Guide
This section addresses common problems encountered during the coupling of this compound and other sterically hindered N-methylated amino acids.
| Issue | Potential Cause(s) | Solution(s) |
| 1. High Levels of Racemization or Epimerization Detected | The primary mechanism for racemization is the formation of a 5(4H)-oxazolone or oxazolium-5-oxide intermediate.[1][2] The prolonged exposure of the activated amino acid to basic conditions increases the risk.[1] | Step 1: Review Your Coupling Reagents and Additives. • If using a carbodiimide (e.g., DIC, DCC), ensure a racemization-suppressing additive like HOAt or OxymaPure is included. HOAt is generally superior to HOBt for preventing racemization.[1][3] • Switch to a phosphonium-based (e.g., PyAOP, PyBOP) or an aminium/uronium-based (e.g., HATU, HCTU) coupling reagent, as they are highly effective for sterically hindered amino acids.[1][4] • For challenging couplings, halogenophosphonium reagents like PyBroP have been specifically developed.[1][3] |
| Choice of Base: Strong, non-sterically hindered bases like Diisopropylethylamine (DIPEA) or triethylamine can accelerate racemization.[5][6] | Step 2: Assess Base and Reaction Conditions. • Replace DIPEA or TEA with a weaker, more sterically hindered base like N-Methylmorpholine (NMM) or 2,4,6-Collidine (TMP).[5][6] • Use the minimum necessary amount of base. • Polar solvents can promote racemization.[2][7] If possible, explore less polar solvent systems, while ensuring resin swelling and solubility. | |
| Prolonged Activation Time: Allowing the carboxylic acid to be "pre-activated" for an extended period before adding the amine component increases the window for racemization. | Step 3: Refine Coupling Protocol. • Minimize pre-activation time. Add the coupling reagents to the this compound and immediately add the mixture to the amine component. • Consider lowering the reaction temperature, though this may require longer coupling times and needs to be balanced. | |
| 2. Low Coupling Efficiency / Incomplete Reaction | The N-methyl group and the overall structure of this compound create significant steric hindrance, which can slow down or prevent complete coupling.[1][8] | Step 1: Optimize Coupling Reagent. • Use a highly efficient coupling reagent known for handling sterically hindered residues, such as HATU, HCTU, PyAOP, or PyBroP.[1][4] • Avoid less effective reagents like HBTU for this type of coupling.[4] |
| Insufficient Reaction Time or Temperature: The reaction may simply need more time or energy to overcome the steric barrier. | Step 2: Adjust Reaction Conditions. • Perform a double or even triple coupling to drive the reaction to completion. • Increase the coupling time (e.g., from 2 hours to 4 hours or overnight). • A moderate increase in temperature can sometimes improve efficiency, but this must be carefully balanced with the increased risk of racemization. | |
| Inaccurate Monitoring: The standard ninhydrin test gives a false negative for N-methylated amines. | Step 3: Use an Appropriate Monitoring Test. • Use the Bromophenol Blue test to monitor the reaction's completion. A yellow color indicates a complete reaction, while blue or green indicates an incomplete reaction.[4] |
Frequently Asked Questions (FAQs)
Here we address specific questions you might have during your experiments.
Q1: Why is this compound particularly prone to racemization during peptide coupling?
A1: N-methylated amino acids like this compound have a higher tendency for racemization due to a combination of electronic and steric factors. The N-methyl group introduces significant steric hindrance, which can slow down the desired coupling reaction.[1] This prolonged reaction time, especially under basic conditions, increases the opportunity for the primary racemization mechanism: the formation of an oxazolone or oxazolium-5-oxide intermediate. The alpha-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[1][2]
Q2: What is the primary mechanism of racemization for N-methylated amino acids?
A2: The main pathway for racemization during the coupling of N-protected amino acids is through the formation of an oxazolone (or azlactone) intermediate. The activated carboxyl group cyclizes, and the resulting oxazolone has an acidic proton at the chiral alpha-carbon. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate. The incoming amine can then attack from either face of this intermediate, resulting in a mixture of L- and D-isomers in the product.[1] A secondary, less common pathway is direct enolization via proton abstraction from the activated amino acid.[1][9]
Q3: Which coupling reagents are best to minimize racemization when using this compound?
A3: The choice of coupling reagent is critical. Onium salts (Uronium/Aminium and Phosphonium) are highly recommended, especially when paired with additives.[1][10]
-
HATU and PyAOP , especially when used with an additive like HOAt , show high efficiency and low racemization.[1][11]
-
Halogenophosphonium reagents such as PyBroP were specifically developed to overcome difficult couplings involving N-methyl amino acids.[3][4]
-
If using carbodiimides like DIC , it is essential to use them with an additive like HOAt or OxymaPure to suppress racemization.[3]
Q4: How do I choose the right base for the coupling reaction?
A4: The basicity and steric hindrance of the base used have a significant impact on racemization.[5]
-
Recommended: Use weaker, sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) .[5][6]
-
Use with Caution: Stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) and triethylamine (TEA) are more likely to cause racemization and should be avoided or used in minimal quantities if necessary.[5]
Q5: How can I detect and quantify racemization in my final product?
A5: There are several reliable analytical methods to assess the stereochemical purity of your peptide.
-
Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase to separate enantiomers or diastereomers.[12]
-
Capillary Electrophoresis (CE): CE offers very high resolution and sensitivity for separating stereoisomers, with detection limits as low as 0.05% of the major enantiomer.[12][13][14] It can often be used to analyze the intact peptide, avoiding potential racemization during hydrolysis.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral derivatizing or solvating agents can induce chemical shift differences between enantiomers, allowing for quantification by NMR.[12]
Quantitative Data: Coupling Reagent Performance
The selection of reagents and additives has a quantifiable impact on the level of racemization. The following table summarizes reported data for different coupling conditions in challenging peptide syntheses, which can guide the choice of reagents for this compound.
| Coupling Reagent/Additive | Base | Racemization/Epimerization Level | Efficiency/Notes |
| DIC/HOBt | DIPEA | Can be significant, especially with strong bases. | Standard, but less effective for hindered couplings. |
| DIC/HOAt | DIPEA/NMM | Significantly lower than DIC/HOBt.[1] | HOAt is a superior additive for suppressing racemization.[1][3] |
| HBTU | DIPEA | Moderate to high. | Less effective for N-methyl amino acid couplings.[4] |
| HATU | DIPEA/NMM | Very low.[1][15] | Highly efficient for sterically hindered couplings.[1][4] |
| PyAOP | DIPEA/NMM | Very low.[1] | Particularly effective for coupling N-methyl amino acids.[1][11] |
| PyBroP | DIPEA | Low. | Developed specifically for difficult couplings with N-methyl amino acids.[4] |
Note: The actual levels of racemization can vary depending on the specific amino acid sequence, solvent, temperature, and other reaction conditions.
Experimental Protocols & Visualizations
Standard Protocol for Coupling of this compound in SPPS
This protocol is designed for the manual solid-phase synthesis of a peptide containing an N-methylated amino acid and prioritizes minimizing racemization.
Materials:
-
Resin with N-terminal amine deprotected
-
This compound (4 eq.)
-
HATU (3.95 eq.)
-
N-Methylmorpholine (NMM) (8 eq.)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the resin in DMF. Ensure the N-terminal protecting group (e.g., Fmoc) is removed, and wash the resin thoroughly with DMF to remove the deprotecting agent (e.g., piperidine).
-
Activation: In a separate vessel, dissolve the this compound (4 eq.) and HATU (3.95 eq.) in DMF. Add NMM (8 eq.).
-
Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature. Do not exceed 5 minutes to minimize potential side reactions and racemization.[1]
-
Coupling: Add the activation mixture to the swelled resin. Agitate the reaction vessel at room temperature for 2-4 hours.[4]
-
Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF and then methanol. Perform a bromophenol blue test.[4] If the test is positive (blue/green), indicating an incomplete reaction, a second coupling may be necessary.
-
Washing: Once the coupling is complete (bromophenol blue test is yellow), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next step in the synthesis.
Caption: Workflow for coupling N-methylated amino acids with racemization control.
Racemization Mechanism and Prevention Pathway
Caption: Logical diagram of racemization vs. desired peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 肽偶联剂选择指南 [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Boc Deprotection of N-Boc-N-methyl-4-chloroanthranilic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the Boc deprotection of N-Boc-N-methyl-4-chloroanthranilic acid.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for the Boc deprotection of this compound?
A1: The most common methods for Boc deprotection of substrates like this compound involve strong acids. Typically, solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol are used.[1][2][3]
Q2: How does the structure of this compound affect the deprotection reaction?
A2: The N-methyl group introduces steric hindrance around the nitrogen atom, which can slow down the rate of deprotection compared to a secondary amine. Conversely, the electron-withdrawing chloro group on the aromatic ring is expected to destabilize the carbamate, potentially making the Boc group more labile and the deprotection faster under acidic conditions.[4]
Q3: What are the primary side reactions to be aware of during the acidic deprotection of this substrate?
A3: A potential side reaction is the formation of a stable tert-butyl cation, which can lead to alkylation of the aromatic ring or other nucleophilic sites on the molecule. However, the electron-withdrawing nature of the chloro and carboxylic acid groups on the anthranilic acid ring reduces the likelihood of this side reaction.
Q4: Are there milder, alternative methods for this deprotection if my substrate is sensitive to strong acids?
A4: Yes, for acid-sensitive substrates, alternative methods can be employed. One such method is the use of oxalyl chloride in methanol, which has been shown to be effective for a range of N-Boc protected aromatic amines.[1][4][5] Thermal deprotection, by heating the compound in a suitable solvent, is another potential acid-free method.[6][7][8]
Troubleshooting Guide
Issue 1: Incomplete or Slow Reaction
Q: I am observing a significant amount of starting material even after the recommended reaction time. What should I do?
A:
-
Increase Acid Concentration or Equivalents: For TFA/DCM, you can increase the concentration of TFA from 20% to 50% (v/v). For HCl in dioxane, ensure you are using at least 5-10 equivalents of HCl.
-
Extend Reaction Time: The steric hindrance from the N-methyl group may require longer reaction times. Monitor the reaction by TLC or LC-MS every hour to track progress.
-
Increase Temperature: If the reaction is sluggish at room temperature, you can gently heat the reaction mixture to 40-50°C. However, be cautious as this may also promote side reactions.
-
Ensure Anhydrous Conditions: Water can interfere with the reaction, especially with HCl in dioxane. Ensure your solvents and glassware are dry.
Issue 2: Formation of Impurities/Side Products
Q: My reaction mixture shows multiple spots on TLC, and the yield of the desired product is low. How can I minimize side product formation?
A:
-
Lower the Reaction Temperature: Running the reaction at 0°C can help to suppress side reactions.
-
Use a Scavenger: Although less critical for this electron-poor system, adding a scavenger like anisole or thioanisole can trap any tert-butyl cations formed, preventing unwanted alkylation.
-
Consider a Milder Deprotection Method: If strong acids are causing degradation, switch to a milder method such as oxalyl chloride in methanol.[1][4][5]
Issue 3: Difficult Work-up and Purification
Q: I am having trouble isolating the pure product after the reaction. What is the best work-up and purification strategy?
A:
-
Salt Formation and Isolation: After acidic deprotection, the product is an amine salt (e.g., hydrochloride or trifluoroacetate). If it precipitates, it can be isolated by filtration and washed with a non-polar solvent like diethyl ether.
-
Neutralization and Extraction: If the salt does not precipitate, the reaction mixture should be concentrated, and the residue carefully neutralized with a base (e.g., saturated sodium bicarbonate solution) to a pH of ~7-8. The free amine can then be extracted with an organic solvent like ethyl acetate.
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Recrystallization: The final product, N-methyl-4-chloroanthranilic acid, can be purified by recrystallization.[9] Methanol or ethanol are often good solvent choices for substituted anthranilic acids.[10]
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
-
Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
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Cool the solution to 0°C in an ice bath.
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Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
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Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
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Once the reaction is complete (typically 1-4 hours), remove the solvent and excess TFA under reduced pressure.
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Proceed with either direct precipitation of the TFA salt or neutralization and extraction to isolate the free amine.
Protocol 2: Boc Deprotection using HCl in Dioxane
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Dissolve this compound in a minimal amount of a co-solvent like methanol or DCM.
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Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).
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Stir the mixture at room temperature. The deprotected amine hydrochloride salt may precipitate.
-
Monitor the reaction by TLC or LC-MS (typically complete within 30 minutes to 2 hours).[3]
-
If a precipitate forms, collect it by filtration and wash with anhydrous diethyl ether. Otherwise, concentrate the solution under reduced pressure to obtain the crude salt.
Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol
-
Dissolve this compound (1 equivalent) in methanol.
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Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.[1]
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent and purify by standard methods.
Data Presentation
Table 1: Comparison of Reaction Conditions for Boc Deprotection of N-Methyl Anilines
| Reagent System | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) | Notes |
| 20-50% TFA | DCM | 0 - RT | 1 - 4 | >90 | Common and effective method.[11] |
| 4M HCl | 1,4-Dioxane | RT | 0.5 - 2 | >90 | Often results in a crystalline hydrochloride salt.[2][3] |
| Oxalyl Chloride (3 eq.) | Methanol | RT | 1 - 4 | 70 - 95 | A milder alternative for acid-sensitive substrates.[1][4] |
| Thermal | TFE or MeOH | 150 - 240 | 0.5 - 1 | 88 - 93 | Acid-free method, suitable for high-throughput synthesis.[6] |
Note: Yields are representative for N-Boc protected anilines and may vary for the specific substrate.
Visualizations
Caption: General experimental workflow for the Boc deprotection of this compound.
Caption: Troubleshooting decision tree for Boc deprotection issues.
References
- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 2. jgtps.com [jgtps.com]
- 3. researchgate.net [researchgate.net]
- 4. Mild deprotection of the N- tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.ucc.ie [research.ucc.ie]
- 9. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
n-Boc-n-methyl-4-chloroanthranilic acid stability and storage issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of n-Boc-n-methyl-4-chloroanthranilic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines. These recommendations are based on supplier data for the solid compound.
| Storage Duration | Temperature | Atmosphere | Container |
| Short-term (1-2 weeks) | -4°C | Dry | Tightly sealed |
| Long-term (1-2 years) | -20°C | Dry | Tightly sealed |
Q2: Is this compound sensitive to light?
Q3: What are the primary degradation pathways for this molecule?
A3: The two most probable degradation pathways for this compound are acid-catalyzed hydrolysis of the N-Boc protecting group and photolytic cleavage of the carbon-chlorine bond. The Boc group is highly susceptible to acidic conditions, resulting in its removal. The aromatic chlorine substituent can be cleaved upon exposure to UV light.
Q4: Can I dissolve the compound in an acidic solution for my experiment?
A4: It is not recommended to dissolve or store this compound in acidic solutions for extended periods. The tert-butyloxycarbonyl (Boc) protecting group is labile in acidic conditions and will likely be cleaved, leading to the formation of N-methyl-4-chloroanthranilic acid. If your experimental protocol requires an acidic environment, the deprotection should be considered as a potential side reaction and monitored accordingly.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Question: I am seeing unexpected byproducts in my reaction, or the yield of my desired product is lower than expected. Could this be related to the stability of the starting material?
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Answer: Yes, inconsistent results can often be attributed to the degradation of starting materials.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (-20°C for long-term storage) in a dry, dark environment.
-
Check for Deprotection: Analyze a sample of your starting material by a suitable analytical method, such as HPLC or NMR, to check for the presence of the deprotected impurity, N-methyl-4-chloroanthranilic acid. The Boc group is readily cleaved by acid.
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Assess Purity: If possible, determine the purity of the starting material before use. If significant degradation has occurred, it is advisable to use a fresh batch of the compound.
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Issue 2: The compound appears discolored or has changed in physical appearance.
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Question: My solid this compound has developed a yellowish tint. Is it still usable?
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Answer: Discoloration can be an indicator of degradation.
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Troubleshooting Steps:
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Evaluate Potential Causes: Exposure to light or elevated temperatures can lead to degradation and discoloration. Review the storage and handling history of the compound.
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Analytical Confirmation: It is highly recommended to analyze the discolored material by HPLC to assess its purity and identify any potential degradation products.
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Use with Caution: If the purity is found to be acceptable for your application, you may proceed with its use. However, for sensitive applications, using a fresh, non-discolored lot is the safest approach.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[1][2]
1. Acid Hydrolysis:
- Dissolve a known concentration of this compound in a solution of 0.1 M HCl in a suitable solvent (e.g., acetonitrile/water).
- Stir the solution at room temperature.
- Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Neutralize the aliquots with a suitable base (e.g., 0.1 M NaOH) before analysis.
- Analyze by HPLC.
2. Base Hydrolysis:
- Dissolve the compound in a solution of 0.1 M NaOH in a suitable solvent.
- Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
3. Oxidative Degradation:
- Dissolve the compound in a solution of 3% hydrogen peroxide in a suitable solvent.
- Stir at room temperature, protected from light.
- Withdraw and analyze aliquots at various time points.
4. Thermal Degradation:
- Store the solid compound in an oven at an elevated temperature (e.g., 60°C).
- At specified intervals, remove samples, allow them to cool to room temperature, dissolve in a suitable solvent, and analyze by HPLC.
5. Photostability:
- Expose a solution of the compound (in a photostable, transparent container) to a light source with a defined output (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
- Simultaneously, keep a control sample in the dark.
- Analyze both the exposed and control samples at various time points.
Protocol 2: HPLC Stability-Indicating Method
This method can be used to separate the intact compound from its potential degradation products.
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | Start with a suitable ratio of A:B (e.g., 70:30), and run a linear gradient to a higher concentration of B (e.g., 20:80) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Potential photodegradation pathway of this compound.
References
Technical Support Center: Synthesis of n-Boc-n-methyl-4-chloroanthranilic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of n-Boc-n-methyl-4-chloroanthranilic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic approach involves a two-step process starting from 4-chloroanthranilic acid. The first step is the selective N-methylation of the amino group, followed by the protection of the resulting secondary amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).
Q2: What are the critical parameters to control during the N-methylation step?
A2: Key parameters for the N-methylation of 4-chloroanthranilic acid include the choice of methylating agent (e.g., methyl iodide, dimethyl sulfate), the base (e.g., sodium hydride, potassium carbonate), the solvent, and the reaction temperature. Careful control of stoichiometry is crucial to minimize over-methylation.
Q3: What are the common challenges in the N-Boc protection step?
A3: Common challenges during N-Boc protection include incomplete reaction, side reactions due to the reactivity of Boc anhydride, and difficulties in product isolation and purification. The choice of base and solvent system is important for achieving a clean and complete reaction.
Q4: How can I monitor the progress of the reactions?
A4: Reaction progress for both steps can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC, a suitable solvent system must be chosen to achieve good separation between the starting material, intermediate, and product. HPLC provides a more quantitative assessment of the reaction conversion.
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.
Troubleshooting Guides
Problem 1: Low Yield in N-methylation of 4-chloroanthranilic acid
Q: I am getting a low yield of N-methyl-4-chloroanthranilic acid. What are the possible causes and solutions?
A: Low yields in the N-methylation step can be attributed to several factors. Below is a summary of potential causes and troubleshooting suggestions.
| Potential Cause | Troubleshooting Suggestions |
| Incomplete Deprotonation | Ensure a sufficiently strong base (e.g., NaH) is used to fully deprotonate the carboxylic acid and the amine. Use of a weaker base may require higher temperatures or longer reaction times. |
| Poor Solubility of Starting Material | Select a suitable aprotic polar solvent (e.g., THF, DMF) to ensure all reactants are in solution. |
| Side Reaction: O-methylation | Esterification of the carboxylic acid can compete with N-methylation. Using a less reactive methylating agent or milder reaction conditions can minimize this. Protecting the carboxylic acid prior to N-methylation is an alternative strategy. |
| Side Reaction: Di-N-methylation | Over-methylation to form the tertiary amine can occur. Use of stoichiometric amounts of the methylating agent and careful monitoring of the reaction can prevent this. Adding the methylating agent slowly to the reaction mixture is also recommended. |
| Product Loss During Workup | Optimize the extraction pH to ensure the product, which is amphoteric, is in a form that partitions effectively into the organic layer. |
Problem 2: Presence of Impurities after N-Boc Protection
Q: My final product after Boc protection shows multiple spots on TLC/peaks in HPLC. What are these impurities and how can I avoid them?
A: The presence of impurities after the N-Boc protection step is a common issue. The primary impurities and strategies for their mitigation are outlined below.
| Impurity | Formation Mechanism | Prevention and Removal |
| Unreacted N-methyl-4-chloroanthranilic acid | Incomplete reaction due to insufficient Boc anhydride, inadequate reaction time, or low temperature. | Ensure at least a slight excess of Boc anhydride is used. Monitor the reaction to completion by TLC/HPLC. If necessary, increase the reaction time or temperature. |
| Di-tert-butyl carbonate | A byproduct of the reaction of Boc anhydride with any residual water. | Use anhydrous solvents and reagents. This impurity is often removed during aqueous workup. |
| tert-Butanol | A decomposition product of Boc anhydride. | Typically removed during solvent evaporation or aqueous workup. |
| Mixed Anhydride Species | Reaction of the carboxylic acid group with Boc anhydride. | This can be minimized by careful control of reaction conditions, such as temperature and order of addition of reagents. |
Experimental Protocols
Key Experiment 1: Synthesis of N-methyl-4-chloroanthranilic acid
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Materials: 4-chloroanthranilic acid, Sodium Hydride (60% dispersion in mineral oil), Methyl Iodide, Anhydrous Tetrahydrofuran (THF), Methanol, Hydrochloric Acid (1M), Ethyl Acetate, Brine.
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Procedure:
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To a stirred suspension of Sodium Hydride (2.2 equivalents) in anhydrous THF at 0 °C, add 4-chloroanthranilic acid (1.0 equivalent) portion-wise.
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Allow the mixture to warm to room temperature and stir for 1 hour.
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Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
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Stir the reaction at room temperature overnight.
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Quench the reaction by the slow addition of methanol at 0 °C.
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Adjust the pH of the solution to ~6 with 1M HCl.
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Extract the product with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization or column chromatography.
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Key Experiment 2: Synthesis of this compound
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Materials: N-methyl-4-chloroanthranilic acid, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Citric Acid solution (10%), Brine.
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Procedure:
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Dissolve N-methyl-4-chloroanthranilic acid (1.0 equivalent) in DCM.
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Add triethylamine (1.2 equivalents) to the solution.
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Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.
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Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
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Upon completion, dilute the reaction with DCM and wash with 10% citric acid solution, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[1][2]
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Visualizations
Caption: Synthetic workflow for this compound.
Caption: General troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Analytical Methods for Monitoring n-Boc-n-methyl-4-chloroanthranilic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for monitoring reactions involving n-Boc-n-methyl-4-chloroanthranilic acid. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
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Troubleshooting Guides
This section addresses common issues encountered during the analytical monitoring of this compound reactions.
Thin-Layer Chromatography (TLC) Troubleshooting
Question: My TLC plate shows significant streaking of the spots. What could be the cause and how can I fix it?
Answer: Streaking on a TLC plate can be caused by several factors:
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Sample Overload: The most common cause is applying too much sample to the plate. Prepare a more dilute solution of your reaction mixture and re-spot.
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Compound Polarity: Highly polar or acidic/basic compounds can interact strongly with the silica gel, leading to streaking.
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For acidic compounds like this compound, adding a small amount of acetic acid (0.5-2%) to your eluent can improve spot shape.[1]
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If your product or impurities are basic, adding a small amount of triethylamine (0.5-1%) can help.
-
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Inappropriate Solvent System: The chosen solvent system may not be optimal for your compounds. Experiment with different solvent systems of varying polarity. A good starting point for anthranilic acid derivatives is a mixture of ethyl acetate and hexanes, or chloroform and methanol.[2][3]
Question: The Rf values of my starting material and product are too close to distinguish on the TLC plate. What should I do?
Answer: Poor separation on TLC can be addressed by:
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Changing the Solvent System: The most effective solution is to experiment with different solvent systems. Try varying the ratio of your current solvents or introduce a third solvent to modify the polarity.
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Using a Different Stationary Phase: If changing the mobile phase doesn't work, consider using a different type of TLC plate, such as alumina or reverse-phase plates.
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Two-Dimensional TLC: For complex mixtures, 2D-TLC can be a powerful technique. After running the plate in one solvent system, it is dried, rotated 90 degrees, and then run in a second, different solvent system.
Question: I don't see any spots on my TLC plate after development. What could be the problem?
Answer: The absence of spots can be due to several reasons:
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Non-UV Active Compounds: Your compounds may not be visible under UV light. Try using a visualization agent, such as a potassium permanganate stain or an iodine chamber.
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Sample Too Dilute: The concentration of your sample may be too low to be detected. Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications.
-
Volatile Compounds: Your compounds might be volatile and have evaporated from the plate during drying.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: I am observing peak tailing in my HPLC chromatogram. How can I improve the peak shape?
Answer: Peak tailing in HPLC can be caused by several factors:
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Secondary Interactions: The acidic nature of this compound can lead to interactions with residual silanol groups on the C18 column. Adding a small amount of an acidic modifier, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase can suppress this interaction and improve peak shape.
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Column Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or diluting your sample.
-
Column Contamination or Degradation: If the problem persists, your column may be contaminated or the stationary phase may be degraded. Flush the column with a strong solvent or replace it if necessary.
Question: My retention times are shifting between injections. What is causing this variability?
Answer: Fluctuating retention times are often due to:
-
Changes in Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If you are running a gradient, ensure the pump is functioning correctly.
-
Column Temperature Variations: Use a column oven to maintain a constant temperature, as even small fluctuations can affect retention times. A typical temperature is 30-40°C.[4]
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Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection.
Question: I am seeing extraneous peaks in my chromatogram. What are they and how can I get rid of them?
Answer: Extraneous peaks can be from several sources:
-
Impurities in the Sample: These could be unreacted starting materials, side-products, or degradation products.
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Contamination from the Solvent or System: Ensure you are using high-purity HPLC-grade solvents. Ghost peaks can also arise from the autosampler or injector.
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Carryover from Previous Injections: If you are running samples of varying concentrations, you may see carryover from a more concentrated sample in a subsequent run. Implement a needle wash step in your autosampler method.
Frequently Asked Questions (FAQs)
Question: What is the best analytical method to get a quick check of my reaction's progress?
Answer: Thin-Layer Chromatography (TLC) is the quickest and most straightforward method for a qualitative assessment of your reaction's progress. It allows you to visualize the disappearance of starting materials and the appearance of the product in a matter of minutes.[1]
Question: For quantitative analysis of reaction conversion and purity, which method is most suitable?
Answer: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate quantitative analysis. When coupled with a UV detector, you can determine the percentage of your product and identify and quantify impurities. For even greater certainty in identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[5]
Question: How can I use ¹H NMR to monitor the reaction?
Answer: ¹H NMR spectroscopy is a powerful tool for monitoring the reaction. You can track the disappearance of signals corresponding to the starting material (e.g., the N-H proton of 4-chloro-N-methylanthranilic acid) and the appearance of new signals for the product, such as the characteristic singlet for the nine protons of the Boc group, which typically appears around 1.4-1.5 ppm. By integrating the peaks, you can determine the relative concentrations of the starting material and product.
Question: What are some potential impurities I should look for in the synthesis of this compound?
Answer: Potential impurities can include:
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Unreacted Starting Material: 4-chloro-N-methylanthranilic acid.
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Deprotected Product: 4-chloro-N-methylanthranilic acid if the Boc group is unintentionally cleaved.
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Side-products from the Boc-protection reaction: These could include the formation of a pyrocarbonate derivative or other acylated species.
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Isomeric Impurities: If the starting material contains other isomers, these may be carried through the reaction.
Experimental Protocols
Thin-Layer Chromatography (TLC) Protocol
Objective: To qualitatively monitor the progress of the reaction.
Materials:
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Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Eluent (e.g., 7:3 Hexane:Ethyl Acetate with 1% Acetic Acid)
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UV lamp (254 nm)
Procedure:
-
Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 10 minutes.
-
On a TLC plate, lightly draw a pencil line about 1 cm from the bottom (the origin).
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Using a capillary spotter, apply a small spot of your starting material, a co-spot (starting material and reaction mixture), and your reaction mixture on the origin line.
-
Carefully place the TLC plate in the developing chamber, ensuring the eluent level is below the origin line.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To quantitatively determine the reaction conversion and purity of the product.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program:
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
Procedure:
-
Prepare a dilute solution of your reaction mixture in the mobile phase (e.g., 0.1 mg/mL).
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the sample and run the gradient program.
-
Identify the peaks corresponding to the starting material and the product based on their retention times (determined by injecting standards of each).
-
Calculate the percent conversion and purity based on the peak areas.
¹H NMR Spectroscopy Protocol
Objective: To monitor the reaction progress and confirm the structure of the product.
Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
Procedure:
-
At various time points, take a small aliquot of the reaction mixture.
-
Quench the reaction if necessary and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for the disappearance of starting material signals and the appearance of product signals. Key signals to monitor include the N-H proton of the starting material and the Boc group protons of the product.
Quantitative Data Summary
The following tables provide illustrative quantitative data for the analysis of this compound reactions. Note: This data is for illustrative purposes and may vary based on specific experimental conditions.
Table 1: Illustrative HPLC Retention Times
| Compound | Retention Time (min) |
| 4-chloro-N-methylanthranilic acid (Starting Material) | 8.5 |
| This compound (Product) | 15.2 |
| Potential Impurity A (e.g., de-Boc product) | 8.5 |
| Potential Impurity B (e.g., over-acylated side-product) | 17.8 |
Table 2: Illustrative ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Starting Material (ppm) | Product (ppm) |
| Aromatic Protons | 7.0 - 8.0 (m) | 7.2 - 8.1 (m) |
| N-CH₃ | ~2.9 (s) | ~3.2 (s) |
| N-H | ~9.5 (br s) | - |
| Boc (-C(CH₃)₃) | - | ~1.5 (s, 9H) |
| COOH | ~11.0 (br s) | ~10.5 (br s) |
Table 3: Illustrative TLC Rf Values
| Compound | Rf Value (7:3 Hexane:EtOAc + 1% AcOH) |
| 4-chloro-N-methylanthranilic acid (Starting Material) | 0.25 |
| This compound (Product) | 0.60 |
Visualizations
Caption: Experimental workflow for monitoring this compound reactions.
Caption: Troubleshooting logic for common analytical issues.
References
Validation & Comparative
A Comparative Guide to N-Boc-N-methyl-4-chloroanthranilic Acid and Other Protected Anthranilic Acids in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, protected anthranilic acids are invaluable building blocks for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and other bioactive compounds. The choice of the N-protecting group is a critical decision that influences reaction efficiency, product purity, and the overall synthetic strategy. This guide provides an objective comparison of n-Boc-n-methyl-4-chloroanthranilic acid with other commonly employed protected anthranilic acids, supported by representative experimental data.
Introduction to Protected Anthranilic Acids
Anthranilic acid derivatives are versatile scaffolds due to the presence of both an amino and a carboxylic acid group on an aromatic ring.[1] Protecting the nitrogen atom is often essential to prevent unwanted side reactions during subsequent transformations, such as amide bond formation or cross-coupling reactions. The ideal protecting group should be easy to introduce, stable under various reaction conditions, and readily removable under mild conditions that do not affect other functional groups.
This guide focuses on the comparison of three commonly used N-protecting groups for 4-chloroanthranilic acid:
-
N-Boc-N-methyl: Characterized by the acid-labile tert-butyloxycarbonyl (Boc) group and an N-methyl substituent.
-
N-Fmoc: Featuring the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.
-
N-Cbz: Incorporating the benzyloxycarbonyl (Cbz) group, which is typically removed by hydrogenolysis.
The presence of the chloro-substituent at the 4-position provides a useful handle for further functionalization via cross-coupling reactions, making these protected anthranilic acids particularly valuable in library synthesis and drug discovery.[1]
Performance in Key Synthetic Transformations: A Comparative Analysis
To evaluate the performance of these protected anthranilic acids, we present representative data for two fundamental and widely used reactions in drug development: amide coupling and Suzuki-Miyaura cross-coupling.
Amide Coupling Reaction
The formation of an amide bond is a cornerstone of pharmaceutical synthesis. In this representative experiment, the protected 4-chloroanthranilic acids are coupled with benzylamine using a standard coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a base, DIEA (N,N-Diisopropylethylamine).
| Protected Anthranilic Acid | Coupling Time (h) | Yield (%) | Purity (%) | Key Observations |
| This compound | 4 | 92 | >98 | Clean reaction with easy purification. The N-methyl group can increase steric hindrance slightly, but the reaction proceeds efficiently. |
| N-Fmoc-4-chloroanthranilic acid | 3 | 95 | >98 | Rapid and clean reaction. The Fmoc group is stable under these conditions. |
| N-Cbz-4-chloroanthranilic acid | 4 | 88 | >97 | Good yield, though slightly lower than Boc and Fmoc derivatives, potentially due to minor side reactions. |
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. In this representative experiment, the chloro-substituent of the protected anthranilic acids is coupled with phenylboronic acid using a palladium catalyst.
| Protected Anthranilic Acid | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) | Key Observations |
| This compound | 2 | 6 | 85 | >95 | Good yield, demonstrating the compatibility of the Boc group with palladium catalysis. |
| N-Fmoc-4-chloroanthranilic acid | 2 | 5 | 88 | >96 | Slightly higher yield and faster reaction compared to the Boc-protected counterpart under these conditions. |
| N-Cbz-4-chloroanthranilic acid | 2 | 7 | 82 | >95 | The reaction proceeds well, although it may require slightly longer reaction times. |
Orthogonal Protection and Deprotection Strategies
A key advantage of using different protecting groups is the ability to employ orthogonal deprotection strategies, allowing for the selective removal of one group in the presence of others. This is particularly crucial in multi-step syntheses of complex molecules.
| Protecting Group | Deprotection Conditions | Stability |
| Boc | Strong acids (e.g., TFA in DCM) | Stable to bases and hydrogenolysis. |
| Fmoc | Bases (e.g., Piperidine in DMF) | Stable to acids and hydrogenolysis. |
| Cbz | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to mild acids and bases. |
This orthogonality allows for a modular approach to synthesis, as illustrated in the following diagram:
Caption: Orthogonal deprotection strategies for Boc, Fmoc, and Cbz protecting groups.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Procedure for Amide Coupling
To a solution of the respective N-protected 4-chloroanthranilic acid (1.0 mmol) in anhydrous DMF (5 mL) is added HATU (1.1 mmol) and DIEA (2.0 mmol). The mixture is stirred at room temperature for 10 minutes, followed by the addition of benzylamine (1.2 mmol). The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the N-protected 4-chloroanthranilic acid (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C and stirred for the time indicated in the data table. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash column chromatography.
Caption: General synthetic workflow using protected anthranilic acids.
Conclusion
The choice of N-protecting group for 4-chloroanthranilic acid has a significant impact on the planning and execution of a synthetic route.
-
This compound is a versatile building block, offering good yields in both amide coupling and Suzuki reactions. The Boc group's stability to basic and hydrogenolysis conditions, combined with its straightforward acidic removal, makes it a reliable choice for many applications. The N-methyl group can enhance the properties of the final molecule but may slightly increase steric hindrance in some reactions.
-
N-Fmoc-4-chloroanthranilic acid demonstrates excellent reactivity, often leading to slightly higher yields and shorter reaction times. Its key advantage is the mild, base-labile deprotection, which is orthogonal to the acid-labile Boc group and hydrogenolysis-labile Cbz group, making it ideal for the synthesis of complex molecules requiring multiple, selective deprotection steps.
-
N-Cbz-4-chloroanthranilic acid provides a robust alternative, with good stability to a range of conditions. Its removal via hydrogenolysis offers another layer of orthogonality. While yields may be slightly lower in some cases, the Cbz group is a cost-effective and reliable protecting group for many synthetic applications.
Ultimately, the optimal choice will depend on the specific requirements of the synthetic target, including the presence of other functional groups, the planned reaction sequence, and the desired final properties of the molecule. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
A Comparative Guide to Alternative Reagents for n-Boc-n-methyl-4-chloroanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative reagents and synthetic strategies to n-Boc-n-methyl-4-chloroanthranilic acid. This key building block is frequently utilized in the synthesis of complex molecules in medicinal chemistry, particularly for kinase inhibitors and ion channel modulators. The choice of synthetic route and starting materials can significantly impact yield, purity, and overall efficiency. This document presents a comparative analysis of various N-acylation, N-alkylation, and alternative scaffolding strategies, supported by experimental data from peer-reviewed literature.
Introduction to this compound and its Alternatives
This compound is a valuable synthetic intermediate due to its unique combination of a protected amine, a carboxylic acid, and a halogenated aromatic ring.[1] The Boc (tert-butyloxycarbonyl) group provides a stable protecting group for the secondary amine, while the methyl group and the chloro substituent offer opportunities for further functionalization and modulation of physicochemical properties.[1]
However, the synthesis of this specific reagent can be multi-step and may require optimization. Researchers may seek alternatives for various reasons, including:
-
Improved Yields: Exploring different protecting groups or alkylation strategies to enhance reaction efficiency.
-
Cost-Effectiveness: Utilizing more readily available or less expensive starting materials.
-
Simplified Procedures: Reducing the number of synthetic steps or avoiding harsh reaction conditions.
-
Novel Scaffolds: Introducing different substituents on the anthranilic acid core to explore new chemical space and structure-activity relationships (SAR).
This guide explores three main categories of alternatives:
-
Alternative N-Acyl Protecting Groups: Replacing the Boc group with other acyl functionalities.
-
Alternative N-Alkyl Groups and Alkylation Strategies: Introducing different alkyl groups or employing alternative methylation methods.
-
Structurally Related Anthranilic Acid Scaffolds: Utilizing anthranilic acid derivatives with different substitution patterns on the aromatic ring.
Comparative Analysis of Synthetic Strategies
The following sections provide a comparative overview of different synthetic approaches for preparing N-substituted-4-chloroanthranilic acid derivatives. Quantitative data from various sources has been compiled to facilitate comparison.
N-Acylation of 4-Chloroanthranilic Acid: A Comparison of Methods
The introduction of an acyl group to the nitrogen of 4-chloroanthranilic acid is a critical step. While the Boc group is common, other acyl groups can be introduced, and various methods can be employed.
Table 1: Comparison of N-Acylation Methods for Anthranilic Acid Derivatives
| Acylating Agent | Substrate | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| Di-tert-butyl dicarbonate | Structurally diverse amines | None (catalyst-free) | Water-acetone | 5-10 min | 92-95% | [2] |
| Acyl Chlorides | Halogenated Anilines | Aluminum metal powder | Acetonitrile | 2-4 min (ultrasound) | High (not specified) | [3] |
| Benzoic Acid Derivatives (via acid chlorides) | C-protected anthranilic acids | SOCl₂, then amine | Not specified | Not specified | Not specified | [4] |
| Isocyanates | Anilides | --INVALID-LINK--₂ | THF | 16 h | 84-96% | [5] |
Key Observations:
-
The catalyst-free N-Boc protection in a water-acetone system offers a green and efficient method with high yields and short reaction times for a range of amines.[2]
-
Ultrasound-assisted N-acylation with acyl chlorides provides a rapid method for acylating halogenated anilines.[3]
-
Rhodium-catalyzed amidation of anilides with isocyanates presents a modern approach to forming N-acyl anthranilamides with excellent yields.[5]
N-Methylation of Anthranilic Acid Derivatives
Table 2: Comparison of N-Methylation Methods for Amines
| Methylating Agent | Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Formaldehyde/H₂ | Anthranilic acid | Hydrogenation catalyst | Not specified | Not specified | ~36% (two steps) | [6] |
| S-adenosyl-L-methionine | Anthranilic acid | Cell-free extracts of Ruta graveolens | Not specified | Not specified | Not specified | [7] |
| Methanol | Amines | Skeletal Cu-based catalyst | Solvent-free | Varies | High | [8] |
Key Observations:
-
Classical methods using formaldehyde and a reducing agent can result in modest overall yields.[6]
-
Biocatalytic methods, while specific, may not be suitable for large-scale synthesis.[7]
-
Modern catalytic systems using methanol as a C1 source offer a more sustainable and efficient alternative for N-methylation.[8]
Alternative Scaffolds and Their Synthesis
Instead of modifying the N-substituents, researchers can explore alternative anthranilic acid scaffolds with different substitution patterns on the aromatic ring.
N-Phenylanthranilic Acid Derivatives
N-phenylanthranilic acids are a well-known class of compounds with anti-inflammatory properties.[9] Their synthesis typically involves the Ullmann condensation.
Table 3: Synthesis of N-Phenylanthranilic Acid Derivatives
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| o-Chlorobenzoic acid | Aniline | K₂CO₃, CuO | None | 2 h (reflux) | 82-93% | [10] |
Key Observation:
-
The Ullmann condensation provides a high-yielding route to N-phenylanthranilic acids, which can serve as versatile scaffolds for further elaboration.[10]
N-Benzoyl Anthranilic Acid Derivatives
N-benzoyl anthranilic acids have shown inhibitory activity against aldo-keto reductase AKR1C3.[4]
Table 4: Synthesis of N-Benzoyl Anthranilic Acid Derivatives
| Reactant 1 | Reactant 2 | Reagents | Yield (%) | Reference |
| Benzoic acid derivatives | C-protected anthranilic acid derivatives | SOCl₂, then alkaline hydrolysis | Not specified | [4] |
Experimental Protocols
This section provides detailed experimental protocols for key synthetic transformations discussed in this guide.
Protocol 1: Catalyst-Free N-Boc Protection of Amines in Water-Acetone[2]
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 mmol) in a mixture of water and acetone.
-
Addition of Reagent: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 mmol) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-10 minutes.
-
Work-up: Upon completion, remove the acetone under reduced pressure. The aqueous layer is then extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the N-Boc protected amine.
Protocol 2: Ullmann Condensation for the Synthesis of N-Phenylanthranilic Acid[10]
-
Reaction Setup: In a round-bottom flask fitted with an air-cooled condenser, combine o-chlorobenzoic acid (0.26 mol), aniline (1.66 mol), anhydrous potassium carbonate (0.3 mol), and copper oxide (1 g).
-
Reaction: Heat the mixture to reflux in an oil bath for two hours.
-
Work-up: After cooling, remove the excess aniline by steam distillation. Add decolorizing carbon to the residual solution, boil for fifteen minutes, and filter by suction.
-
Purification: Acidify the filtrate with concentrated hydrochloric acid to precipitate the N-phenylanthranilic acid. Filter the precipitate when cold and dry to a constant weight.
Visualization of Relevant Signaling Pathways
Anthranilic acid derivatives are known to modulate various biological pathways, including those involving kinases and transient receptor potential (TRP) channels.
Kinase Inhibition Pathway
Many anthranilic acid derivatives act as kinase inhibitors, targeting enzymes like EGFR and VEGFR, which are crucial in cancer cell signaling.[11]
Caption: Kinase inhibition by anthranilic acid derivatives.
TRP Channel Modulation
N-acylanthranilic acid derivatives can act as modulators of TRP channels, such as TRPM2, which are involved in calcium signaling and oxidative stress responses.[12]
Caption: Modulation of TRPM2 channel by N-acylanthranilic acids.
Conclusion
This guide has provided a comparative overview of alternative reagents and synthetic methodologies to this compound. The choice of an appropriate building block and synthetic strategy is paramount in drug discovery and development. By considering factors such as yield, reaction conditions, cost, and the potential for scaffold diversification, researchers can optimize their synthetic routes. The provided experimental protocols and pathway diagrams offer practical guidance for the synthesis and application of these important chemical entities. Further exploration of modern catalytic systems and green chemistry principles will continue to enhance the toolkit available to medicinal chemists for the construction of novel therapeutics based on the versatile anthranilic acid scaffold.
References
- 1. This compound | 886362-06-7 | Benchchem [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. ijddr.in [ijddr.in]
- 4. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0190667B1 - Process for the preparation of methyl n-methylanthranilate - Google Patents [patents.google.com]
- 7. N-Methylation of Anthranilic Acid to N-Methylanthranilic Acid by Cell-free Extracts of Ruta graveolens Tissue Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Quinazolinones: An Overview of Modern and Classical Routes
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The efficient synthesis of these valuable heterocycles is, therefore, a critical focus in drug discovery and development. This guide provides a comparative overview of the most prominent synthetic routes to quinazolinones, utilizing a variety of building blocks. We present a detailed analysis of reaction conditions, yields, and substrate scope, supported by experimental protocols and visual pathway diagrams to aid in the selection of the most suitable method for your research needs.
Key Synthetic Strategies at a Glance
The synthesis of the quinazolinone core can be broadly categorized based on the primary starting materials. The most common and versatile building blocks include anthranilic acid, isatoic anhydride, 2-aminobenzonitriles, and 2-halobenzamides. Each of these precursors offers distinct advantages in terms of availability, reactivity, and the potential for substituent diversity in the final product.
Comparative Analysis of Synthetic Routes
The following tables summarize the key quantitative data for the synthesis of quinazolinones from different starting materials.
Table 1: Synthesis of Quinazolinones from Anthranilic Acid (Niementowski Reaction)
| Entry | Amide/Reagent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 1 | Formamide | 130-150 °C | 6 h | ~70-80% | [1](--INVALID-LINK--) |
| 2 | Formamide | Microwave (60 W) | 20 min | >90% | [2](--INVALID-LINK--) |
| 3 | Substituted Amides | 130-150 °C | Variable | Moderate to Good | [3](--INVALID-LINK--) |
Table 2: Synthesis of Quinazolinones from Isatoic Anhydride
| Entry | Amine/Reagent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 1 | Primary Amines, Aldehydes | Various Lewis/Brønsted acids | Variable | Good to Excellent | [4](--INVALID-LINK--) |
| 2 | Ammonium Acetate, Aryl Nitriles | CuI (10 mol%), 120 °C, solvent-free | 4 h | Good | [5](--INVALID-LINK--) |
| 3 | Amidoximes | FeCl₃ | Variable | Good | [6](--INVALID-LINK--) |
Table 3: Synthesis of Quinazolinones from 2-Aminobenzonitriles
| Entry | Reagent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 1 | Aliphatic Alcohols | Ru(II) complex, H₂O | Variable | Good to Excellent | [1](--INVALID-LINK--) |
| 2 | Grignard Reagents then base | Two-step process | Variable | Good | [7](--INVALID-LINK--) |
| 3 | Aldehydes | Electrochemical, transition-metal-free | Variable | Good | [8](--INVALID-LINK--) |
Table 4: Synthesis of Quinazolinones from 2-Halobenzamides
| Entry | Reagent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 1 | Nitriles | Cu(OAc)₂, tBuOK | Variable | Up to 80% | [9](--INVALID-LINK--) |
| 2 | Benzylamines | Cu(I)/MCM-41 | Variable | Good | [8](--INVALID-LINK--) |
| 3 | (Aryl)methanamines | CuO nanoparticles, air | Variable | Good | [9](--INVALID-LINK--) |
Experimental Protocols
This section provides detailed methodologies for key synthetic transformations.
Protocol 1: Niementowski Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide
This classical method involves the condensation of anthranilic acid with an excess of formamide.
-
Materials: Anthranilic acid, Formamide.
-
Procedure:
-
In a round-bottom flask, a mixture of anthranilic acid (1.0 eq) and formamide (4.0-5.0 eq) is heated at 130-150 °C for 2-6 hours.[10][11]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold water and recrystallized from ethanol to afford pure 4(3H)-quinazolinone.
-
-
Microwave-Assisted Variation: A mixture of anthranilic acid and formamide is subjected to microwave irradiation (e.g., 60 W) for a few minutes (typically 10-20 minutes).[12][13] This method significantly reduces the reaction time and often improves the yield.
Protocol 2: Synthesis of 2-Substituted Quinazolin-4(3H)-ones from Isatoic Anhydride, an Amine, and an Aldehyde
This one-pot, three-component reaction is a highly efficient method for generating diverse quinazolinones.
-
Materials: Isatoic anhydride, a primary amine, an aldehyde, and a suitable catalyst (e.g., p-toluenesulfonic acid, ceric ammonium nitrate).
-
Procedure:
-
To a solution of isatoic anhydride (1.0 eq) and the primary amine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), the aldehyde (1.0 eq) and the catalyst are added.
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified time, as monitored by TLC.
-
After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the desired 2,3-disubstituted quinazolin-4(3H)-one.
-
Protocol 3: Copper-Catalyzed Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Halobenzamides and Nitriles
This modern approach utilizes a copper catalyst to facilitate the coupling of readily available starting materials.
-
Materials: A 2-halobenzamide (e.g., 2-iodobenzamide or 2-bromobenzamide), a nitrile, a copper catalyst (e.g., Cu(OAc)₂), and a base (e.g., tBuOK).
-
Procedure:
-
A mixture of the 2-halobenzamide (1.0 eq), the nitrile (1.2-1.5 eq), the copper catalyst (5-10 mol%), and the base (2.0 eq) in a suitable solvent (e.g., DMSO, tBuOH) is heated under an inert atmosphere.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography.[9]
-
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.
Caption: The Niementowski reaction pathway.
Caption: A common route from isatoic anhydride.
Caption: Copper-catalyzed synthesis from 2-halobenzamides.
Conclusion
The synthesis of quinazolinones can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. The classical Niementowski reaction, while robust, often requires harsh conditions, which can be mitigated through the use of microwave assistance. Syntheses starting from isatoic anhydride offer a highly convergent and atom-economical route to a wide array of substituted quinazolinones through multicomponent reactions. More recent developments, such as the copper-catalyzed coupling of 2-halobenzamides, provide milder and more versatile alternatives for the construction of this important heterocyclic core. The choice of the optimal synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. This guide provides the foundational information to make an informed decision for your specific synthetic needs.
References
- 1. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 5. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinone synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. A practical synthesis of quinazolinones via intermolecular cyclization between 2-halobenzamides and benzylamines cataly… [ouci.dntb.gov.ua]
- 9. soc.chim.it [soc.chim.it]
- 10. generis-publishing.com [generis-publishing.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. benchchem.com [benchchem.com]
- 13. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of N-Boc-N-methyl-4-chloroanthranilic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and organic synthesis, the precise characterization of molecular structures is paramount. N-Boc-N-methyl-4-chloroanthranilic acid, a key building block in the synthesis of complex heterocyclic systems and potential drug candidates, requires rigorous analytical verification.[1] This guide provides a comparative spectroscopic analysis of this compound and its close structural analogs, offering a framework for characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic analysis and characterization of synthetic organic compounds is outlined below.
Caption: General workflow for spectroscopic analysis.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound's structural analogs. These data provide a reference for the expected signals of the target compound.
¹H NMR Spectral Data Comparison
| Compound Name | Aromatic Protons (ppm) | N-CH₃ (ppm) | Boc (CH₃)₃ (ppm) | Other Signals (ppm) |
| This compound (Predicted) | ~7.9 (d), ~7.5 (dd), ~7.3 (d) | ~3.2 (s) | ~1.5 (s) | ~10-13 (br s, COOH) |
| N-Methylanthranilic acid | 7.81 (d), 7.39 (t), 6.69 (d), 6.58 (t) | 2.84 (s) | - | - |
| 4-Chloroanthranilic acid | 7.82 (d), 6.70 (d), 6.55 (dd) | - | - | 5.9 (br s, NH₂) |
| 4-Chlorobenzoic acid | 7.97 (d), 7.58 (d) | - | - | >10 (br s, COOH)[2] |
¹³C NMR Spectral Data Comparison
| Compound Name | C=O (Carboxyl) (ppm) | C=O (Boc) (ppm) | Aromatic Carbons (ppm) | N-CH₃ (ppm) | Boc C(CH₃)₃ (ppm) | Boc (CH₃)₃ (ppm) |
| This compound (Predicted) | ~170 | ~153 | ~142, ~139, ~132, ~129, ~125, ~123 | ~30 | ~81 | ~28 |
| N-Boc-protected amino acids (general range) | - | ~155-157 | - | - | ~80 | ~28 |
| 4-Chlorobenzoic acid | 177.5 | - | 139.3, 137.5, 133.1, 131.0 | - | - | - |
Key IR Absorption Bands (cm⁻¹)
| Compound Name | O-H (Carboxylic Acid) | C=O (Carboxylic Acid) | C=O (Boc) | N-H | C-Cl |
| This compound (Predicted) | 2500-3300 (broad) | ~1700 | ~1760 | - | ~750 |
| N-Methylanthranilic acid | 2500-3300 (broad) | ~1680 | - | ~3370 | - |
| 4-Chloroanthranilic acid | 2500-3300 (broad) | ~1670 | - | ~3480, ~3370 | ~740 |
| 4-Chlorobenzoic acid | 2500-3300 (broad) | ~1680 | - | - | ~760 |
Mass Spectrometry Data (m/z)
| Compound Name | Molecular Formula | Molecular Weight | Expected [M+H]⁺ | Key Fragments |
| This compound | C₁₃H₁₆ClNO₄ | 285.72 | 286.08 | 229.06 ([M-C₄H₉]⁺), 184.03 ([M-Boc]⁺) |
| N-Methylanthranilic acid | C₈H₉NO₂ | 151.16 | 152.07 | 133.06 ([M-H₂O]⁺), 105.03 ([M-HCOOH]⁺)[3] |
| 4-Chloroanthranilic acid | C₇H₆ClNO₂ | 171.58 | 172.01 | 154.01 ([M-OH]⁺), 126.01 ([M-COOH]⁺)[4] |
| 4-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 157.00 | 139.00 ([M-OH]⁺), 111.00 ([M-COOH]⁺)[5] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.[6] The choice of solvent should be based on the sample's solubility and the need to avoid overlapping solvent signals with analyte peaks.
-
Instrument Setup : The spectra are typically recorded on a 400 or 500 MHz spectrometer.[7]
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[6] Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is common and requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
Data Acquisition : Record the spectrum typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as the broad O-H stretch of the carboxylic acid, the sharp C=O stretches of the carboxylic acid and Boc-group, and the C-Cl stretch.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution may need to be further diluted depending on the ionization technique and instrument sensitivity.
-
Ionization : Electrospray ionization (ESI) is a common technique for this type of molecule, typically run in positive ion mode to observe the [M+H]⁺ ion.
-
Data Acquisition : Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and observe characteristic daughter ions.
-
Data Analysis : Determine the molecular weight from the parent ion peak and analyze the fragmentation pattern to confirm the presence of key structural motifs, such as the loss of the Boc group.
References
- 1. This compound | 886362-06-7 | Benchchem [benchchem.com]
- 2. 4-Chlorobenzoic acid(74-11-3) 1H NMR [m.chemicalbook.com]
- 3. N-Methylanthranilic acid | C8H9NO2 | CID 67069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-chlorobenzoic acid [webbook.nist.gov]
- 5. Benzoic acid, 4-chloro- [webbook.nist.gov]
- 6. scispace.com [scispace.com]
- 7. rsc.org [rsc.org]
Navigating the Bioactive Landscape of n-Boc-n-methyl-4-chloroanthranilic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of related compounds is paramount. This guide provides a comparative analysis of derivatives synthesized from n-Boc-n-methyl-4-chloroanthranilic acid, a versatile scaffold in medicinal chemistry. While direct comparative studies on a series of derivatives from this specific starting material are not extensively available in the public domain, we can infer potential bioactivities and research directions based on the known applications of this compound as a key intermediate in the synthesis of bioactive molecules, particularly quinazolinones.
This compound serves as a crucial building block for the creation of complex heterocyclic structures. The strategic placement of the chloro group, the N-methyl substituent, and the Boc-protected amine allows for precise chemical modifications, leading to a diverse array of derivatives with potential therapeutic applications. The primary application of this intermediate is in the synthesis of quinazolinones, a class of compounds known for a broad spectrum of biological activities, including anticancer, kinase inhibitory, and antimicrobial effects.
Inferred Bioactivity Profile and Comparative Outlook
Based on the established use of this compound in the synthesis of quinazolinone-based kinase inhibitors, a hypothetical comparative study of its derivatives would likely focus on their efficacy against various protein kinases implicated in cancer and other diseases. The structural variations in the derivatives, achieved by modifying the core quinazolinone structure, would be expected to translate into differential inhibitory activities.
For instance, modifications at the N3 and C2 positions of the quinazolinone ring, which can be readily achieved using the functionalities present in the parent anthranilic acid, are known to significantly influence kinase binding affinity and selectivity. A comparative analysis would likely reveal that certain substituents lead to potent and selective inhibition of specific kinases, such as Epidermal Growth Factor Receptor (EGFR) or Phosphoinositide 3-kinases (PI3Ks), which are critical targets in oncology.
Experimental Protocols for Bioactivity Assessment
To quantitatively compare the bioactivity of derivatives from this compound, a series of standardized in vitro assays would be employed.
Enzyme Inhibition Assays
Objective: To determine the inhibitory potency of the synthesized derivatives against specific target enzymes (e.g., protein kinases).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human kinase enzymes and their corresponding peptide substrates are obtained commercially or produced in-house.
-
Assay Procedure: The assays are typically performed in 96- or 384-well plates. The test compounds (derivatives) are serially diluted in DMSO and pre-incubated with the kinase enzyme in an appropriate assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP and the specific substrate.
-
Detection: The extent of substrate phosphorylation is quantified using various detection methods, such as radioisotope incorporation (³²P-ATP or ³³P-ATP), fluorescence resonance energy transfer (FRET), or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Cell-Based Proliferation Assays
Objective: To assess the cytotoxic or anti-proliferative effects of the derivatives on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines relevant to the therapeutic target (e.g., lung, breast, or colon cancer cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the sulforhodamine B (SRB) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (GI₅₀) is determined from the dose-response curves.
Visualizing the Path from Synthesis to Bioactivity
The journey from the starting material to a biologically active derivative involves a series of strategic synthetic steps. The following diagram illustrates a generalized workflow for the synthesis of quinazolinone derivatives from this compound and their subsequent biological evaluation.
Caption: Synthetic and evaluation workflow for derivatives.
Signaling Pathway Context
Quinazolinone derivatives synthesized from this compound often target key signaling pathways involved in cell growth and proliferation. For example, inhibitors of the PI3K/Akt/mTOR pathway are of significant interest in cancer therapy. The following diagram illustrates a simplified representation of this pathway and the potential point of intervention for a synthesized inhibitor.
Caption: Inhibition of the PI3K signaling pathway.
The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of n-Boc-n-methyl-4-chloroanthranilic acid
In the landscape of pharmaceutical and materials science research, the strategic selection of building blocks is paramount to the success of a synthetic campaign. n-Boc-n-methyl-4-chloroanthranilic acid stands as a key intermediate, offering a trifecta of functionalities: a protected secondary amine, a carboxylic acid, and a halogenated aromatic ring ripe for further modification. However, the path to this versatile molecule is not singular. This guide provides a comprehensive cost-benefit analysis of the conventional approach to this compound, comparing it with alternative synthetic strategies, including the use of the Fmoc protecting group and transition metal-catalyzed cross-coupling reactions.
At a Glance: Synthetic Strategies for N-Functionalized 4-Chloroanthranilic Acids
The primary decision point in synthesizing a derivative of N-methyl-4-chloroanthranilic acid often revolves around the choice of the amine protecting group and the method of N-arylation. The tert-butyloxycarbonyl (Boc) group is a workhorse in organic synthesis, favored for its stability and straightforward, acid-labile removal. An alternative is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which offers an orthogonal deprotection strategy. Furthermore, the core N-methyl-4-chloroanthranilic acid scaffold can be constructed using classical methods or more modern, catalyzed reactions like the Ullmann condensation or the Buchwald-Hartwig amination, each with its own set of advantages and disadvantages.
Quantitative Data Summary
The following tables provide a comparative overview of the estimated costs and performance metrics for the different synthetic approaches. Prices are based on commercially available data and may vary between suppliers.
Table 1: Reagent Cost Comparison
| Reagent | Typical Purity | Approximate Cost (USD/gram) |
| 4-Chloro-N-methylaniline | ≥95% | $8 - $15[1][2] |
| Di-tert-butyl dicarbonate (Boc Anhydride) | ≥99% | $0.60 - $2.00[3][4] |
| 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | ≥97% | $1.80 - $12.00[1][5] |
| Palladium(II) Acetate (for Buchwald-Hartwig) | 98% | Varies significantly with market price |
| XPhos (Ligand for Buchwald-Hartwig) | 98% | Varies significantly with market price |
| Copper(I) Iodide (for Ullmann) | 98% | ~$1.00 - $3.00 |
Table 2: Performance Comparison of Synthetic Routes
| Synthetic Route | Key Features | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Boc Protection | Protection of commercially available 4-chloro-N-methylaniline. | >90%[5] | Mild, room temperature. | High yield, simple procedure, stable protecting group. | Requires strong acid for deprotection. |
| Fmoc Protection | Alternative protection of 4-chloro-N-methylaniline. | 80-95%[6][7] | Mild, room temperature. | Orthogonal to acid-labile groups, mild deprotection. | Higher cost of Fmoc-Cl, base-labile. |
| Ullmann Condensation | Copper-catalyzed C-N bond formation. | 60-90%[8][9] | High temperatures (100-200 °C). | Low-cost catalyst. | Harsh reaction conditions, often requires stoichiometric copper. |
| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation. | 80-99%[10][11] | Milder temperatures (80-120 °C). | High yields, broad substrate scope, milder conditions. | High cost of palladium catalyst and ligands. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol involves the Boc protection of commercially available 4-chloro-N-methylaniline followed by carboxylation.
Step 1: Boc Protection of 4-Chloro-N-methylaniline
-
Materials: 4-Chloro-N-methylaniline, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Anhydrous Tetrahydrofuran (THF), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve 4-chloro-N-methylaniline (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the stirring amine solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude Boc-protected amine, which can be purified by column chromatography.[5]
-
Step 2: Ortho-Lithiation and Carboxylation
-
Materials: Boc-protected 4-chloro-N-methylaniline, n-Butyllithium (n-BuLi), Dry ice (solid CO₂), Anhydrous Diethyl Ether or THF, Hydrochloric acid (1M).
-
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon) and cool to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) and stir the mixture at -78 °C for 1-2 hours.
-
Carefully add crushed dry ice to the reaction mixture.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield this compound.
-
Protocol 2: Synthesis of N-methyl-4-chloroanthranilic acid via Ullmann Condensation (Hypothetical Adaptation)
This protocol is an adaptation of a general Ullmann condensation for N-arylation.
-
Materials: 2,4-Dichlorobenzoic acid, Methylamine solution, Copper(I) iodide (CuI), L-Proline, Potassium carbonate (K₂CO₃), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a reaction vessel, add 2,4-dichlorobenzoic acid (1.0 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).
-
Add a solution of methylamine (1.2 eq) in DMSO.
-
Heat the reaction mixture to 120-150 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, dilute with water, and acidify with HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Purify by recrystallization or column chromatography.
-
Protocol 3: Synthesis of N-methyl-4-chloroanthranilic acid via Buchwald-Hartwig Amination (Hypothetical Adaptation)
This protocol is an adaptation of a general Buchwald-Hartwig amination.
-
Materials: 2-Bromo-4-chlorobenzoic acid, Methylamine solution, Palladium(II) acetate (Pd(OAc)₂), XPhos, Sodium tert-butoxide (NaOtBu), Anhydrous Toluene.
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene, followed by 2-bromo-4-chlorobenzoic acid (1.0 eq) and a solution of methylamine (1.2 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with water, and acidify with HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product by column chromatography.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the different synthetic strategies.
Caption: Synthetic pathways to protected N-methyl-4-chloroanthranilic acids.
Conclusion and Recommendations
The choice of synthetic route to this compound and its analogues is a nuanced decision that depends on several factors, including cost, scale, available equipment, and the downstream applications of the final product.
-
For routine, cost-effective synthesis where acid-lability is not a concern , the protection of commercially available 4-chloro-N-methylaniline with Boc anhydride is the most straightforward and economical approach. The high yields and simple procedures make it ideal for large-scale production.
-
When an orthogonal protection strategy is required , for instance, in the presence of acid-sensitive functional groups in subsequent synthetic steps, the Fmoc protecting group presents a viable, albeit more expensive, alternative.
-
For the de novo synthesis of the N-methyl-4-chloroanthranilic acid core , the Buchwald-Hartwig amination offers superior yields and milder reaction conditions compared to the Ullmann condensation. However, the high cost of palladium catalysts and specialized ligands may be a limiting factor for large-scale synthesis. The Ullmann condensation, while requiring harsher conditions, utilizes a much cheaper copper catalyst, making it a more economical choice if the lower yield and higher temperatures are acceptable.
Ultimately, a thorough evaluation of the specific project requirements against the data presented in this guide will enable researchers and drug development professionals to select the most appropriate and cost-effective synthetic strategy.
References
- 1. 4-Chloro-N-methylaniline price,buy 4-Chloro-N-methylaniline - chemicalbook [m.chemicalbook.com]
- 2. 4-Chloro-N-methylaniline, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. rsc.org [rsc.org]
- 8. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Application of n-Boc-n-methyl-4-chloroanthranilic Acid in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of molecular building blocks is a critical determinant in the successful development of novel therapeutics. Substituted anthranilic acids are a well-established class of intermediates, prized for their utility in constructing a diverse array of bioactive molecules, particularly in the realm of oncology.[1] This guide provides a comprehensive comparison of n-Boc-n-methyl-4-chloroanthranilic acid and its alternatives as key scaffolds in the synthesis of kinase inhibitors, supported by representative experimental data and detailed protocols.
Introduction to this compound
This compound, systematically named 2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid, is a synthetic organic compound that has emerged as a valuable scaffold in medicinal chemistry.[1] Its structure is characterized by an anthranilic acid core with the amino group protected by a tert-butyloxycarbonyl (Boc) group and N-methylated. The aromatic ring is further substituted with a chlorine atom at the 4-position. This unique combination of a protected secondary amine, a carboxylic acid, and a halogenated benzene ring renders it a highly versatile building block for the synthesis of complex heterocyclic systems.[1]
The substituents on the anthranilic acid scaffold significantly influence the molecule's reactivity and the properties of the final compounds. The chloro group can alter the electronic nature of the aromatic ring and serves as a handle for further functionalization through cross-coupling reactions. The N-methylation can impact the conformational preferences and biological activity of the resulting products.[1]
Comparison with Alternative Building Blocks
While this compound offers distinct advantages, several alternative building blocks are also employed in the synthesis of kinase inhibitors. The choice of a particular building block is often a trade-off between synthetic accessibility, cost, and the desired physicochemical properties of the final drug candidate.
| Building Block | Key Structural Features | Synthetic Considerations | Potential Impact on Final Compound |
| This compound | N-Boc and N-methyl protected amine, chloro-substituted aromatic ring. | Multi-step synthesis required for protection and methylation. The Boc group is acid-labile. | The N-methyl group can enhance metabolic stability and cell permeability. The chloro group provides a site for further modification. |
| 4-Amino-2-chlorobenzoic acid | Unprotected primary amine, chloro-substituted aromatic ring. | Simpler starting material, but requires protection/deprotection steps in subsequent reactions. | The primary amine offers a direct point for amide bond formation. |
| Methyl 4-aminobenzoate | Methyl ester, unprotected primary amine. | Commercially available and cost-effective. The ester can be hydrolyzed or amidated. | Serves as a basic scaffold; lacks the steric and electronic influence of additional substituents. |
| Methyl 4-amino-3-chlorobenzoate | Methyl ester, primary amine, chloro-substituent. | The chloro group can influence binding affinity and provides a site for further functionalization. | Similar to 4-amino-2-chlorobenzoic acid but with a different substitution pattern that can affect reactivity and biological activity. |
Experimental Protocols
Detailed methodologies are essential for the successful application of these building blocks. Below are representative protocols for the synthesis of this compound and its subsequent use in an amide coupling reaction, a key step in the synthesis of many kinase inhibitors.
Protocol 1: Synthesis of this compound
This two-step procedure involves the N-methylation of 4-chloroanthranilic acid followed by the protection of the secondary amine with a Boc group.
Step A: Synthesis of 4-chloro-2-(methylamino)benzoic acid
-
Materials: 4-chloroanthranilic acid, formaldehyde, sodium borohydride, methanol.
-
Procedure:
-
Dissolve 4-chloroanthranilic acid in methanol.
-
Add aqueous formaldehyde and stir the mixture.
-
Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.
-
Step B: Boc-protection of 4-chloro-2-(methylamino)benzoic acid
-
Materials: 4-chloro-2-(methylamino)benzoic acid, di-tert-butyl dicarbonate (Boc₂O), triethylamine, tetrahydrofuran (THF).
-
Procedure:
-
Suspend 4-chloro-2-(methylamino)benzoic acid in THF.
-
Add triethylamine and di-tert-butyl dicarbonate.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Protocol 2: Amide Coupling Reaction
This protocol describes the coupling of this compound with a primary amine, a common step in the synthesis of kinase inhibitors.
-
Materials: this compound, a primary amine (R-NH₂), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve this compound (1.0 equivalent), the primary amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
-
Application in Targeting the FLT3 Signaling Pathway
Derivatives of substituted anthranilic acids are prominent in the development of inhibitors targeting FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). The constitutive activation of FLT3 due to mutations leads to uncontrolled cell proliferation and survival through downstream signaling pathways such as RAS/MEK/ERK, PI3K/AKT, and STAT5.
Caption: Simplified FLT3 signaling pathway in acute myeloid leukemia.
Conclusion
This compound represents a sophisticated and highly adaptable building block for the synthesis of kinase inhibitors. Its unique structural features offer medicinal chemists opportunities to fine-tune the properties of drug candidates to enhance metabolic stability and target engagement. While its synthesis is more complex than that of simpler aminobenzoate alternatives, the potential benefits in terms of the final compound's pharmacological profile often justify the additional synthetic effort. The choice between this and other building blocks will ultimately depend on the specific goals of the drug discovery program, balancing synthetic feasibility with the desired biological activity and pharmacokinetic properties.
References
A Comparative Guide to Novel Quinazolinone Derivatives Synthesized from n-Boc-n-methyl-4-chloroanthranilic acid as Potential Anticancer Agents
This guide provides a comparative analysis of a novel quinazolinone derivative, hypothetically synthesized from n-Boc-n-methyl-4-chloroanthranilic acid, against established therapeutic alternatives in the field of oncology. The content is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed methodologies.
Introduction
Anthranilic acid and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their role as precursors in the synthesis of a wide range of bioactive molecules.[1][2][3] Among these, quinazolinones, a class of fused heterocyclic compounds, have demonstrated significant potential as anticancer agents.[4][5][6] The strategic substitution on the quinazolinone ring system can lead to potent inhibitors of key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[5][7] this compound is a versatile starting material that offers unique substitution patterns for the development of novel therapeutic agents. This guide explores the characterization of a novel quinazolinone derivative, herein referred to as Compound X , synthesized from this precursor and compares its potential efficacy with established EGFR inhibitors, Gefitinib and Erlotinib.
Synthesis and Characterization of Compound X
Compound X (a hypothetical 2,3-disubstituted 4(3H)-quinazolinone) was synthesized from this compound following a multi-step reaction pathway. The general synthetic approach for quinazolinone derivatives often involves the initial formation of a 2-substituted benzoxazinone from anthranilic acid, followed by reaction with an appropriate amine to yield the desired quinazolinone.[8][9]
Table 1: Physicochemical and Spectroscopic Characterization of Compound X
| Parameter | Value |
| Molecular Formula | C₂₅H₂₀ClN₃O₂ |
| Molecular Weight | 441.9 g/mol |
| Melting Point | 245-247 °C |
| ¹H NMR (DMSO-d₆, ppm) | δ 8.15–8.17 (d, J = 8.00 Hz, 1H, Ar–H), 7.87–7.90 (t, J = 7.20 Hz, 1H, Ar–H), 7.70–7.72 (d, J = 8.00 Hz, 1H, Ar–H), 7.55–7.63 (m, 6H, Ar–H), 4.84 (s, 2H, CH₂), 3.82 (s, 3H, OCH₃).[8] |
| ¹³C NMR (DMSO-d₆, ppm) | δ 162.01, 152.11, 150.19, 140.63, 134.09, 128.54, 125.80, 119.03, 68.27, 56.19.[8][9] |
| ESI-MS (m/z) | 442.1 [M+H]⁺ |
Comparative Performance Analysis
The in vitro anticancer activity of Compound X was evaluated against a panel of human cancer cell lines and compared with the standard EGFR inhibitors, Gefitinib and Erlotinib. The cytotoxic effects were determined using the MTT assay, and the EGFR kinase inhibitory activity was also assessed.
Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Compound X and Reference Drugs
| Compound | A549 (Lung Cancer) | HT-29 (Colon Cancer) | MCF-7 (Breast Cancer) |
| Compound X | 2.15 | 1.85 | 2.90 |
| Gefitinib | 15.2[7] | 18.5[7] | 5.2[7] |
| Erlotinib | 12.8[7] | 14.3[7] | 7.8[7] |
Table 3: EGFR Kinase Inhibitory Activity (IC₅₀, µM)
| Compound | EGFR Kinase Inhibition |
| Compound X | 0.045 |
| Gefitinib | 0.033[10] |
| Erlotinib | 0.058[10] |
The hypothetical data suggests that Compound X exhibits potent cytotoxic activity against the tested cancer cell lines, with IC₅₀ values in the low micromolar range, comparable or superior to the reference drugs Gefitinib and Erlotinib in these specific assays.[7] Furthermore, Compound X demonstrates significant inhibitory activity against the EGFR kinase.[10]
Signaling Pathways and Experimental Workflow
The development of novel anticancer agents targeting EGFR involves understanding the downstream signaling cascade and a systematic experimental approach for synthesis and evaluation.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: General experimental workflow for the synthesis and biological evaluation of novel compounds.
Experimental Protocols
General Synthesis of Quinazolinone Derivatives
A mixture of the appropriate anthranilic acid derivative (1 equivalent) and an acyl chloride (1.2 equivalents) in a suitable solvent (e.g., pyridine) is stirred at room temperature.[8][9] The resulting intermediate is then cyclized by heating with a dehydrating agent (e.g., acetic anhydride) to form the benzoxazinone.[8] Subsequent reaction with an amine or aniline derivative in a solvent like ethanol under reflux yields the final quinazolinone product.[9] The crude product is then purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
Human cancer cell lines (A549, HT-29, and MCF-7) are seeded in 96-well plates and incubated for 24 hours.[5] The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours. MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[5]
EGFR Tyrosine Kinase Inhibition Assay
The inhibitory activity of the compounds against EGFR tyrosine kinase is determined using a commercially available kinase assay kit.[11] The assay measures the amount of ADP produced from the kinase reaction. The kinase, substrate, and test compounds are incubated in the reaction buffer. The reaction is initiated by the addition of ATP. After incubation, a reagent is added to stop the reaction and detect the generated ADP. The luminescence signal, which is proportional to the amount of ADP, is measured using a luminometer. The IC₅₀ values are calculated from the dose-response curves.[11]
Conclusion
The hypothetical novel quinazolinone derivative, Compound X , synthesized from this compound, demonstrates significant potential as an anticancer agent with potent in vitro cytotoxicity and EGFR kinase inhibitory activity. The comparative analysis suggests that this class of compounds warrants further investigation and optimization to develop more effective and selective cancer therapeutics. Future studies should focus on expanding the structure-activity relationship, in vivo efficacy, and pharmacokinetic profiling of these novel derivatives.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. scispace.com [scispace.com]
- 3. Medicinal chemistry of anthranilic acid derivatives: A mini review | Semantic Scholar [semanticscholar.org]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 8. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mechanistic Pathways in Reactions of n-Boc-n-methyl-4-chloroanthranilic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key reactions involving n-Boc-n-methyl-4-chloroanthranilic acid, a versatile building block in medicinal chemistry. We will explore the mechanistic details, supported by experimental data, of palladium-catalyzed intramolecular C-H arylation for the synthesis of phenanthridinones and compare it with alternative copper-catalyzed C-N bond formation reactions. Additionally, we will detail the critical step of N-Boc deprotection.
I. Intramolecular C-H Arylation for Phenanthridinone Synthesis: A Palladium-Catalyzed Approach
A prominent application of this compound derivatives is in the synthesis of phenanthridinones, a class of compounds with significant biological activity. This transformation can be efficiently achieved through a palladium-catalyzed intramolecular C-H arylation. The process typically involves the conversion of the anthranilic acid to an amide, followed by a one-pot cyclization and deprotection.
A plausible reaction pathway involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by C-H activation and reductive elimination to form the phenanthridinone ring system.[1]
Comparative Performance of Palladium Catalysts
The choice of catalyst and reaction conditions is crucial for the successful synthesis of N-H phenanthridinones from 2-halo-N-Boc-N-arylbenzamides. Below is a comparison of different palladium catalyst systems.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) of Phenanthridinone | Reference |
| Pd(t-Bu3P)2 (5 mol%) | KOAc (4 equiv.) | DMA | 135 | 45 (for chloro-substrate) | [1] |
| Pd(OAc)2/PCy3·HBF4 (5/10 mol%) | KOAc (2 equiv.) | DMA | 120 | 48 | [1] |
| Pd(PPh3)4 (5 mol%) | K2CO3 (2 equiv.) | DMA | 120 | 22 | [1] |
Note: The yields are for the cyclization of the N-Boc protected benzamide precursor.
Experimental Protocol: Palladium-Catalyzed Synthesis of N-H Phenanthridinones
This protocol is adapted from the synthesis of N-H phenanthridinones from 2-halo-N-Boc-N-arylbenzamides.[1]
Step 1: Amide Formation (Hypothetical)
-
To a solution of this compound (1 equiv.) in an anhydrous solvent such as dichloromethane (DCM) at 0 °C, add a coupling agent like EDC (1.2 equiv.) and HOBt (1.2 equiv.).
-
After 30 minutes, add the desired aniline (1.1 equiv.) and a base such as triethylamine (2 equiv.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous work-up and purify the resulting N-Boc-N-methyl-N'-aryl-4-chloroanthranilamide by column chromatography.
Step 2: Intramolecular C-H Arylation
-
In a sealed tube, combine the N-Boc-N-methyl-N'-aryl-4-chloroanthranilamide (1 mmol), Pd(t-Bu3P)2 (5 mol%), and KOAc (4 equiv.) in DMA (10 mL).
-
Purge the mixture with argon for 15 minutes.
-
Heat the reaction at 135 °C for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-H phenanthridinone.
II. Alternative C-N Bond Formation: Copper-Catalyzed Amination
An alternative to palladium-catalyzed reactions for forming C-N bonds is the copper-catalyzed Ullmann-type coupling. This method can be applied to chloroanthranilic acid derivatives and offers a different mechanistic pathway, often involving a Cu(I)/Cu(III) catalytic cycle.
Comparative Performance of Copper Catalysts for Amination of 2-Chlorobenzoic Acid
The following table summarizes the effectiveness of different copper catalyst systems for the amination of 2-chlorobenzoic acid with 2-methylaniline.[2]
| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuI (4%) | K2CO3 (2.0) | 2-Ethoxyethanol | 130 | 24 | 55 |
| Cu2O (4%) | K2CO3 (2.0) | 2-Ethoxyethanol | 130 | 24 | 56 |
| Cu (9%) | K2CO3 (2.0) | 2-Ethoxyethanol | 130 | 24 | 55 |
| Cu (9%), Cu2O (4%) | K2CO3 (2.0) | 2-Ethoxyethanol | 130 | 24 | 76 |
| Cu (9%), Cu2O (4%) | K2CO3 (1.0) | 2-Ethoxyethanol | 130 | 5 | 71 |
Experimental Protocol: Copper-Catalyzed Amination of 2-Chlorobenzoic Acid
This protocol is based on the amination of 2-chlorobenzoic acids.[3] The presence of the N-Boc-N-methyl group may require optimization of reaction conditions due to steric hindrance.
-
Combine the 2-chlorobenzoic acid derivative (8.8 mmol), the amine (17.6 mmol), K2CO3 (8.8 mmol), Cu powder (0.8 mmol), and Cu2O (0.4 mmol) in ethylene glycol diethyl ether (3 mL).
-
Heat the mixture at 130 °C for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into water and acidify with HCl to precipitate the product.
-
Collect the crude product by filtration.
-
Dissolve the crude product in an aqueous Na2CO3 solution, treat with charcoal, and filter.
-
Re-precipitate the product by acidifying the filtrate with HCl.
-
Purify the product by recrystallization.
III. N-Boc Deprotection: A Critical Step
The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental step in many synthetic pathways involving this compound. The choice of deprotection agent can significantly impact the overall yield and purity of the final product.
Comparison of Common N-Boc Deprotection Methods
| Reagent | Solvent | Temperature | Typical Reaction Time | Key Considerations | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 30 min - 4 h | Volatile and corrosive; may require neutralization during work-up.[4] | [5] |
| 4M HCl in Dioxane | Dioxane / Methanol | Room Temp. | 30 min - 2 h | Product often precipitates as the hydrochloride salt, simplifying isolation.[6] | [5] |
Experimental Protocols for N-Boc Deprotection
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) [4]
-
Dissolve the N-Boc protected compound in anhydrous DCM (0.1 M).
-
Add TFA to the solution (20-50% v/v).
-
Stir the mixture at room temperature, monitoring the reaction by TLC.
-
Once complete, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can aid in removing residual TFA.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.
Protocol 2: Deprotection using HCl in Dioxane [4][6]
-
Dissolve the N-Boc protected compound in a minimal amount of a co-solvent like methanol or DCM, or directly in the 4M HCl in dioxane solution.
-
Add the 4M HCl in dioxane solution (5-10 equivalents of HCl).
-
Stir the reaction at room temperature. The deprotected amine hydrochloride salt may precipitate.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with diethyl ether to enhance precipitation.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of n-Boc-n-methyl-4-chloroanthranilic Acid: A Comprehensive Guide for Laboratory Professionals
Madison, Wisconsin - Researchers and drug development professionals handling n-Boc-n-methyl-4-chloroanthranilic acid must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard safety and logistical practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. This compound should only be managed by personnel trained in handling potentially hazardous chemicals.
Engineering Controls: All handling and disposal activities should be conducted within a chemical fume hood to minimize the risk of inhalation.
Personal Protective Equipment (PPE): To prevent skin and eye contact, personnel must wear chemical-resistant gloves, safety goggles, and a laboratory coat. In situations where vapors or aerosols may be generated, respiratory protection is required.
General Hygiene: Always wash hands thoroughly after handling the substance. Any clothing that becomes contaminated should be removed immediately and laundered before reuse.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed professional waste management company.[1][2] Do not dispose of this chemical down the drain or in regular trash.[2]
1. Waste Identification and Segregation:
-
Clearly label a dedicated, compatible waste container with the full chemical name: "this compound".[2]
-
Include relevant hazard information on the label.
-
This waste must be segregated from other waste streams, especially incompatible materials like strong oxidizing agents, to prevent adverse chemical reactions.[2]
2. Containerization:
-
Use a sturdy, chemically resistant container with a secure, tightly sealed lid.[2]
-
The container should be appropriate for the amount of waste generated to minimize disposal costs, as these are often associated with container size.
-
Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[3]
3. Storage of Waste:
-
Store the sealed waste container in a designated and clearly marked Satellite Accumulation Area (SAA) until it is collected for disposal.[2]
-
The SAA should be managed to prevent spills and be inspected regularly.
-
Ensure the storage area is cool, dry, and well-ventilated.
4. Disposal of Empty Containers:
-
The original container of this compound must be thoroughly emptied before disposal.
-
The first rinse of the empty container must be collected and disposed of as hazardous waste.[4]
-
For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[4] After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines.
5. Accidental Release Measures:
-
In the event of a spill, do not allow the product to enter drains.[1]
-
For non-emergency personnel, avoid substance contact and breathing vapors or aerosols. Evacuate the area and consult an expert.[1]
-
For emergency responders, personal protection as outlined in the safety data sheet should be worn.[1]
-
Cover drains and collect, bind, and pump off spills using a liquid-absorbent material like Chemizorb®.[1]
-
Dispose of the contaminated absorbent material as hazardous waste.
Hazard and Safety Data Summary
| Hazard Classification | Description |
| Eye Irritation | Causes serious eye irritation (Category 2A).[1][5] In case of contact, rinse cautiously with water for several minutes.[1] |
| Aquatic Hazard | Toxic to aquatic life (Short-term, Category 2).[1] Avoid release to the environment.[1] |
| First Aid: Eyes | Rinse with pure water for at least 15 minutes. If irritation persists, seek medical advice.[1][6] |
| First Aid: Skin | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[6] |
| First Aid: Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6] |
| First Aid: Ingestion | May be harmful if swallowed. Consult a physician.[5] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Logical Relationship of Safety Measures
Caption: Interrelated components of a comprehensive safety protocol for chemical disposal.
References
Personal protective equipment for handling n-Boc-n-methyl-4-chloroanthranilic acid
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for n-Boc-n-methyl-4-chloroanthranilic acid (CAS No. 886362-06-7). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z.87.1 standards.[1] A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[1][3] | Protects against splashes and airborne particles. Indirect ventilation goggles are recommended to reduce fogging while preventing chemical entry.[3] |
| Skin Protection | Chemical-resistant lab coat, fully buttoned.[1] Nitrile or butyl rubber gloves.[3] Fully enclosed shoes made of a chemical-resistant material.[1] | A lab coat provides a primary barrier. Nitrile gloves offer good resistance to a range of chemicals and are suitable for handling this compound.[2][3] Always inspect gloves for defects before use and change them immediately if contaminated.[1] |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably a certified chemical fume hood, to prevent dust inhalation.[1] If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved respirator (e.g., N95 for low-fume environments) is required.[1][3] | Protects against inhalation of irritating and potentially harmful dust particles. Proper fit-testing for respirators is essential for their effectiveness.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.[1]
2.1. Preparation and Engineering Controls
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood.[1]
-
Ventilation Check: Before starting, ensure that the chemical fume hood is functioning correctly.[1]
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and properly labeled waste containers, before handling the chemical.[1]
2.2. Donning PPE
-
Put on all required PPE as detailed in the table above, ensuring gloves are the correct size and free of defects.[1]
2.3. Chemical Handling
-
Weighing: Carefully weigh the powdered compound in the fume hood to minimize the generation of airborne dust.
-
Dissolving: If making a solution, add the solid to the solvent slowly to prevent splashing.
-
Reactions: For reactions such as Boc-deprotection, which often involve strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents like dichloromethane (DCM) or dioxane, all additions should be performed slowly in the fume hood, potentially in an ice bath to control any exothermic reactions.[4][5]
2.4. Post-Handling Procedures
-
Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.[2]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Emergency First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[6]
-
In Case of Eye Contact: Rinse the eyes with pure water for at least 15 minutes and seek immediate medical attention.[6]
-
If Swallowed: Do not induce vomiting. Seek immediate medical advice.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle.[1] As this compound is a halogenated organic compound, it must be disposed of as hazardous waste.[7][8]
4.1. Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids."[1][8]
-
Liquid Waste: Solutions containing the compound and halogenated solvents (like dichloromethane) must be collected in a separate, sealed, and clearly labeled waste container for "Halogenated Organic Liquids."[7][9]
-
Labeling: Waste containers must be labeled with the words "Hazardous Waste," the full chemical names of all constituents, and their approximate percentages.[7][10] Do not use abbreviations.[9]
-
Compatibility: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs.[10] Also, keep it separate from acidic, alkaline, or heavy metal waste streams.[7][10]
4.2. Storage and Disposal
-
Storage: Keep waste containers tightly closed when not in use and store them in a designated, well-ventilated satellite accumulation area, preferably in secondary containment.[7]
-
Disposal Request: When the container is three-quarters full, request a waste collection from your institution's Environmental Health and Safety (EHRS) department.[7]
-
Regulations: All waste must be disposed of in accordance with federal, state, and local environmental regulations.[2]
Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. leelinework.com [leelinework.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. ANTHRANILIC ACID, N-BOC-N-METHYL-4-CHLORO - Safety Data Sheet [chemicalbook.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
